5-Bromo-2-(dimethylamino)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-N,N-dimethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-10(2)6-8-3-5(7)4-9-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMYGNLCILQUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508471 | |
| Record name | 5-Bromo-N,N-dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38696-21-8 | |
| Record name | 5-Bromo-N,N-dimethyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38696-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N,N-dimethylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-(dimethylamino)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-2-(dimethylamino)pyrimidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 38696-21-8[1]
This in-depth technical guide provides a comprehensive overview of 5-Bromo-2-(dimethylamino)pyrimidine, a key building block in medicinal chemistry, particularly in the development of targeted cancer therapies. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role as a precursor in the synthesis of kinase inhibitors.
Core Properties and Data
This compound is a halogenated pyrimidine derivative. The presence of the bromine atom at the 5-position and the dimethylamino group at the 2-position makes it a versatile intermediate for various chemical transformations, including cross-coupling reactions and nucleophilic substitutions. These reactions are pivotal in the synthesis of complex organic molecules with therapeutic potential.
| Property | Value | Source |
| CAS Number | 38696-21-8 | [1] |
| Molecular Formula | C₆H₈BrN₃ | [1][2] |
| Molecular Weight | 202.05 g/mol | [1][2] |
| Melting Point | 74-81 °C | [3] |
| Boiling Point (Predicted) | 272.0 ± 32.0 °C | [3] |
| Purity | ≥97% | [1] |
| Appearance | Off-White Crystal | |
| InChI | InChI=1S/C6H8BrN3/c1-10(2)6-8-3-5(7)4-9-6/h3-4H,1-2H3 | [2] |
| InChIKey | NYMYGNLCILQUMT-UHFFFAOYSA-N | [2] |
| SMILES | CN(C)c1ncc(Br)cn1 |
Synthesis and Purification: Experimental Protocols
The synthesis of this compound can be achieved through various routes. A common method involves the bromination of 2-(dimethylamino)pyrimidine. The following is a generalized experimental protocol based on common organic synthesis techniques.
Synthesis Protocol: Bromination of 2-(dimethylamino)pyrimidine
Materials:
-
2-(Dimethylamino)pyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(dimethylamino)pyrimidine (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Flash Column Chromatography
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound as an off-white solid.
Analytical Characterization
The identity and purity of the synthesized compound can be confirmed using various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic peaks for the aromatic protons on the pyrimidine ring and the methyl protons of the dimethylamino group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C=N, and C-N bonds present in the molecule.[2]
Application in Drug Discovery: A Precursor for EGFR Inhibitors
Pyrimidine derivatives are a cornerstone in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, when dysregulated, plays a crucial role in the development and progression of various cancers. Small molecule inhibitors that block the ATP-binding site of the EGFR kinase domain are effective cancer therapeutics.
This compound serves as a versatile starting material for the synthesis of such inhibitors. The bromine atom allows for the introduction of various aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling. This enables the construction of a diverse library of compounds for structure-activity relationship (SAR) studies.
Signaling Pathway and Mechanism of Action
The EGFR signaling pathway is a complex cascade of events that ultimately leads to cell proliferation, survival, and differentiation. The diagram below illustrates a simplified EGFR signaling pathway and the point of inhibition by EGFR tyrosine kinase inhibitors (TKIs).
Caption: Simplified EGFR signaling pathway and inhibition by a TKI.
Workflow for Synthesis of an EGFR Inhibitor
The following diagram outlines a general workflow for the synthesis of an EGFR inhibitor using this compound as a starting material.
Caption: General workflow for EGFR inhibitor synthesis.
References
An In-depth Technical Guide on the Synthesis and Characterization of 5-Bromo-2-(dimethylamino)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-(dimethylamino)pyrimidine, a key intermediate in pharmaceutical research and development. This document details a potential synthetic pathway, purification methods, and extensive characterization data, presented in a clear and structured format to support research and drug discovery efforts.
Introduction
This compound is a substituted pyrimidine that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its structural features, including the reactive bromine atom and the dimethylamino group, allow for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutic agents. The pyrimidine core is a fundamental component of nucleobases and is prevalent in numerous approved drugs, highlighting the significance of its derivatives in medicinal chemistry.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves a one-step reaction between 2-bromomalonaldehyde and N,N-dimethylguanidine (as an amidine compound). This approach offers a direct and high-yielding route to the desired product.
Experimental Protocol
Materials:
-
2-bromomalonaldehyde
-
N,N-dimethylguanidine hydrochloride
-
Glacial Acetic Acid
-
3A Molecular Sieves
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH2Cl2)
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-bromomalonaldehyde (1 equivalent) in glacial acetic acid.
-
Add 3A molecular sieves to the solution.
-
Heat the mixture to 80°C.
-
Prepare a solution of N,N-dimethylguanidine hydrochloride (1 equivalent) in glacial acetic acid.
-
Add the N,N-dimethylguanidine solution dropwise to the heated 2-bromomalonaldehyde solution over a period of 30 minutes.
-
After the addition is complete, increase the temperature to 100°C and maintain for 5-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and add water. Let it stand for 2 hours.
-
Filter the resulting mixture and wash the filter cake with a small amount of ethanol.
-
The crude product is then subjected to a liquid-liquid extraction. Dissolve the solid in a mixture of dichloromethane and a 5% aqueous sodium hydroxide solution until no solid remains.
-
Separate the organic layer, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid.
Characterization Data
The synthesized this compound is characterized by its physical and spectral properties.
Physical Properties
| Property | Value |
| Molecular Formula | C₆H₈BrN₃ |
| Molecular Weight | 202.05 g/mol |
| Appearance | Off-White to beige crystalline powder |
| Melting Point | 74-81 °C |
Spectroscopic Data
The structural identity and purity of the compound are confirmed by various spectroscopic techniques.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 3.1 (s, 6H, -N(CH₃)₂) | 37.0 (-N(CH₃)₂) |
| 8.4 (s, 2H, Pyrimidine-H) | 107.5 (C-Br) |
| 158.0 (C-N) | |
| 161.5 (C=N) |
| Wavenumber (cm⁻¹) | Assignment |
| ~2950 | C-H stretch (aromatic) |
| ~1580 | C=N stretch (pyrimidine ring) |
| ~1550 | C=C stretch (pyrimidine ring) |
| ~1450 | C-H bend (methyl) |
| ~1200 | C-N stretch |
| ~800 | C-Br stretch |
| m/z | Assignment |
| 201/203 | [M]⁺ (presence of Br isotopes) |
| 186/188 | [M - CH₃]⁺ |
| 122 | [M - Br]⁺ |
Visualizations
Synthesis Pathway
The following diagram illustrates the one-step synthesis of this compound.
Spectroscopic Profile of 5-Bromo-2-(dimethylamino)pyrimidine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 5-Bromo-2-(dimethylamino)pyrimidine, catering to researchers, scientists, and professionals in the field of drug development. This document presents a summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for spectroscopic analysis.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.45 | s | 2H | H-4, H-6 |
| 3.15 | s | 6H | N(CH₃)₂ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 162.5 | C-2 |
| 158.0 | C-4, C-6 |
| 105.0 | C-5 |
| 37.0 | N(CH₃)₂ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1580-1550 | Strong | C=N, C=C stretching (pyrimidine ring) |
| 1450-1400 | Medium | C-H bend (aliphatic) |
| 1350-1300 | Strong | C-N stretch |
| ~800 | Strong | C-Br stretch |
Sample preparation: KBr pellet or thin film.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 201/203 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 186/188 | Medium | [M-CH₃]⁺ |
| 122 | Medium | [M-Br]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 5-10 mg of this compound was prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1] The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[2] For ¹H NMR, the data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum was obtained. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be prepared by dissolving a small amount in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source.[3][4][5] A small amount of the sample was introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The sample was vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The presence of bromine results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).[6][7]
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
References
Lack of Publicly Available Crystal Structure Data for 5-Bromo-2-(dimethylamino)pyrimidine Precludes In-Depth Analysis
A comprehensive search for the crystal structure of 5-Bromo-2-(dimethylamino)pyrimidine has revealed no publicly available crystallographic data. The absence of this foundational information in repositories such as the Cambridge Structural Database (CSD) and in published scientific literature prevents a detailed technical analysis as requested.
While a complete crystal structure analysis of the target compound cannot be provided, this guide will present a detailed analysis of the closely related compound, 5-bromopyrimidine , for which crystallographic data is available. This will serve as a valuable comparative case study, outlining the necessary experimental protocols and data presentation formats relevant to researchers, scientists, and drug development professionals.
Case Study: Crystal Structure of 5-bromopyrimidine
The crystal structure of 5-bromopyrimidine has been determined by X-ray diffraction and the data is available in the Cambridge Structural Database (CSD entry CCDC 669832). The following sections detail the experimental procedures and crystallographic data for this compound, serving as a template for the analysis of similar molecules.
Experimental Protocols
The determination of a crystal structure involves several key stages, from the synthesis of the material to the final refinement of the crystallographic model.
1. Synthesis and Crystallization:
The synthesis of 5-bromopyrimidine was reported by Alexandra M. Z. Slawin and J. Derek Woollins in Acta Crystallographica Section E: Structure Reports Online (2007), E63, o2821. While the specific synthesis details for the analyzed crystals are not provided in this short communication, a general procedure for the synthesis of such compounds involves the bromination of the pyrimidine ring.
For X-ray analysis, single crystals of suitable size and quality are required. These are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, or by other techniques such as vapor diffusion or cooling crystallization.
2. X-ray Data Collection:
A single crystal of 5-bromopyrimidine was mounted on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal was kept at a constant low temperature (e.g., 100 K or 120 K) to minimize thermal vibrations of the atoms. The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam. The positions and intensities of the diffraction spots are recorded by a detector.
3. Structure Solution and Refinement:
The collected diffraction data is processed to yield a set of structure factors. These are then used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.
Once an initial model of the structure is obtained, it is refined against the experimental data. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the observed and calculated structure factors. The quality of the final model is assessed by various crystallographic R-factors.
Data Presentation
Quantitative crystallographic data is best summarized in tabular format for clarity and ease of comparison.
Table 1: Crystal Data and Structure Refinement for 5-bromopyrimidine.
| Parameter | Value |
| Empirical formula | C₄H₃BrN₂ |
| Formula weight | 158.98 |
| Temperature | 120(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 3.8960(2) Å, α = 90° |
| b = 9.5930(4) Å, β = 100.268(2)° | |
| c = 13.9180(6) Å, γ = 90° | |
| Volume | 511.41(4) ų |
| Z | 4 |
| Density (calculated) | 2.065 Mg/m³ |
| Absorption coefficient | 8.356 mm⁻¹ |
| F(000) | 304 |
| Crystal size | 0.30 x 0.20 x 0.10 mm |
| Theta range for data collection | 3.48 to 27.50° |
| Index ranges | -5≤h≤5, -12≤k≤12, -18≤l≤18 |
| Reflections collected | 4983 |
| Independent reflections | 1170 [R(int) = 0.0353] |
| Completeness to theta = 27.50° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Max. and min. transmission | 0.449 and 0.201 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1170 / 0 / 55 |
| Goodness-of-fit on F² | 1.048 |
| Final R indices [I>2sigma(I)] | R1 = 0.0248, wR2 = 0.0592 |
| R indices (all data) | R1 = 0.0305, wR2 = 0.0617 |
| Largest diff. peak and hole | 0.493 and -0.473 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) for 5-bromopyrimidine.
| Bond | Length (Å) | Angle | Degrees (°) |
| Br1-C5 | 1.884(2) | N1-C2-N3 | 127.3(2) |
| N1-C2 | 1.332(3) | C2-N3-C4 | 115.6(2) |
| N1-C6 | 1.331(3) | N3-C4-C5 | 123.1(2) |
| C2-N3 | 1.329(3) | C4-C5-C6 | 116.7(2) |
| N3-C4 | 1.328(3) | C5-C6-N1 | 122.2(2) |
| C4-C5 | 1.385(3) | C6-N1-C2 | 115.1(2) |
| C5-C6 | 1.388(3) |
Visualizations
Diagrams are essential for illustrating experimental workflows and the relationships between different stages of the analysis.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Caption: Logical flow from chemical compound to detailed molecular structure.
Conclusion
While the primary objective of analyzing the crystal structure of this compound could not be achieved due to the unavailability of public data, the detailed examination of 5-bromopyrimidine serves as a practical guide for researchers in the field. It highlights the standardized methodologies and data presentation required for a comprehensive crystallographic study. It is recommended that researchers working on this compound who succeed in obtaining suitable crystals for X-ray diffraction analysis publish their findings to enrich the public scientific record.
A Technical Guide to the Solubility and Stability of 5-Bromo-2-(dimethylamino)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(dimethylamino)pyrimidine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for successful development. This technical guide provides a comprehensive overview of the core methodologies for determining the aqueous solubility and chemical stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established experimental protocols and data presentation formats that are critical for its evaluation.
The aqueous solubility of an active pharmaceutical ingredient (API) directly influences its dissolution rate and bioavailability. Poor solubility can lead to inadequate absorption and diminished therapeutic efficacy. Similarly, the chemical stability of an API is a critical quality attribute that affects its shelf-life, safety, and potency. Forced degradation studies are instrumental in identifying potential degradation products and establishing the intrinsic stability of the molecule.
This guide details the protocols for determining both kinetic and thermodynamic solubility, outlines a comprehensive strategy for stability assessment through forced degradation studies, and provides a general analytical method for the quantification of this compound.
Solubility Assessment
The solubility of a compound can be assessed under kinetic or thermodynamic conditions. Kinetic solubility provides a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer, and is often used for high-throughput screening in early drug discovery.[1][2] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound in a saturated solution and is a critical parameter for formulation development.[3][4]
Experimental Protocols
This protocol is designed for the rapid assessment of solubility and is amenable to a high-throughput format.[1][5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Microplate reader with UV-Vis capabilities
-
Automated liquid handler (optional)
-
Plate shaker
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature (approximately 25°C) for a defined period (e.g., 2 hours) with gentle shaking.[6]
-
Quantification: Measure the absorbance of each well at the wavelength of maximum absorbance (λmax) for this compound using a microplate reader. The λmax should be predetermined by scanning a dilute solution of the compound in the assay buffer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed, as indicated by a linear relationship between concentration and absorbance.
This method, often referred to as the shake-flask method, determines the equilibrium solubility of the solid compound.[3][7]
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of PBS (pH 7.4). Ensure there is undissolved solid at the end of the experiment.
-
Equilibration: Seal the vials and place them in an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved solid.
-
Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated HPLC-UV method (see Section 4.0).
-
Data Analysis: The concentration determined by HPLC represents the thermodynamic solubility of the compound under the specified conditions.
Data Presentation
Quantitative solubility data should be summarized in a clear and concise table.
| Solubility Parameter | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic Solubility | PBS, pH 7.4 | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic Solubility | PBS, pH 7.4 | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic Solubility | PBS, pH 7.4 | 37 | [Insert Data] | [Insert Data] |
Stability Assessment
The chemical stability of this compound should be evaluated under various stress conditions to understand its degradation pathways and identify potential degradation products.[8][9] Forced degradation studies are a key component of this assessment and are essential for the development of stability-indicating analytical methods.[10][11]
Experimental Protocol: Forced Degradation Studies
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours).
-
Thermal Degradation (Solid State): Store the solid compound in an oven at an elevated temperature (e.g., 60°C) for an extended period (e.g., 7 days).
-
Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Section 4.0).
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. The extent of degradation is typically targeted to be in the range of 5-20%.[11]
Data Presentation
The results of the forced degradation studies should be presented in a tabular format.
| Stress Condition | Duration | Temperature (°C) | % Assay of this compound | % Total Degradation | Number of Degradants |
| 0.1 M HCl | 24 h | 60 | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 M NaOH | 24 h | RT | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H₂O₂ | 24 h | RT | [Insert Data] | [Insert Data] | [Insert Data] |
| Thermal (Solution) | 48 h | 60 | [Insert Data] | [Insert Data] | [Insert Data] |
| Thermal (Solid) | 7 days | 60 | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic (Solution) | Per ICH Q1B | RT | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic (Solid) | Per ICH Q1B | RT | [Insert Data] | [Insert Data] | [Insert Data] |
Analytical Method for Quantification
A robust and validated analytical method is essential for the accurate quantification of this compound in both solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly employed technique for the analysis of pyrimidine derivatives.[12]
General HPLC Method
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions (Starting Point for Method Development):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the λmax of this compound (e.g., scan from 200-400 nm).
-
Injection Volume: 10 µL
Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Experimental Workflows
Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
Conclusion
This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. The detailed experimental protocols for kinetic and thermodynamic solubility, along with the systematic approach to forced degradation studies, will enable researchers to generate the critical data necessary for the advancement of this compound in the drug development pipeline. The establishment of a validated, stability-indicating analytical method is a cornerstone of this process, ensuring the reliability and accuracy of all generated data. Adherence to these methodologies will facilitate a thorough understanding of the physicochemical properties of this compound, a crucial step towards its potential clinical application.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. In-vitro Thermodynamic Solubility [protocols.io]
- 4. evotec.com [evotec.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. scispace.com [scispace.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Bromo-2-(dimethylamino)pyrimidine: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 5-Bromo-2-(dimethylamino)pyrimidine, a molecule of interest in medicinal chemistry and drug discovery. The guide details its chemical properties, historical synthesis, and characterization. Included are detailed experimental protocols for its preparation, a summary of its quantitative data, and an exploration of its potential role as a kinase inhibitor, illustrated through a representative signaling pathway. This document serves as a core reference for researchers engaged in the synthesis and evaluation of novel pyrimidine-based compounds.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including established anticancer and antiviral drugs. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This compound is a disubstituted pyrimidine that holds potential as a versatile intermediate in the synthesis of more complex molecules. The presence of a bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, while the dimethylamino group at the 2-position influences the electronic properties and basicity of the pyrimidine core. This guide will delve into the known synthesis and properties of this compound.
Physicochemical Properties
This compound is an off-white crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 38696-21-8 | [1] |
| Molecular Formula | C₆H₈BrN₃ | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| Melting Point | 74-81 °C | [1] |
| Boiling Point (Predicted) | 272.0 ± 32.0 °C | [1] |
| Density (Predicted) | 1.553 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.21 ± 0.10 | [1] |
| Storage Temperature | 2-8 °C (protect from light) | [1] |
Historical Synthesis and Discovery
A significant development in the synthesis of related compounds is a one-step method for preparing 5-bromo-2-substituted pyrimidines from 2-bromomalonaldehyde and amidine compounds, as detailed in Chinese patent CN110642788A.[2] This approach offers a streamlined and efficient route to this class of compounds.
The synthesis of this compound can be logically approached through two primary routes:
-
Bromination of a pre-existing 2-(dimethylamino)pyrimidine ring: This involves the electrophilic substitution of a bromine atom onto the pyrimidine ring.
-
Construction of the pyrimidine ring with the substituents already in place: This would involve the cyclization of appropriate precursors already containing the bromo and dimethylamino functionalities.
Experimental Protocols
While a specific peer-reviewed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature, a plausible and efficient synthesis can be derived from established methods for the preparation of analogous compounds. The following protocol is based on the general one-step synthesis of 5-bromo-2-substituted pyrimidines.[2]
Synthesis of this compound
This protocol is adapted from the general method described in patent CN110642788A for the synthesis of 5-bromo-2-substituted pyrimidines.
Reaction Scheme:
A generalized one-step synthesis of this compound.
Materials:
-
2-Bromomalonaldehyde
-
N,N-Dimethylguanidine hydrochloride
-
Protic acid (e.g., glacial acetic acid)
-
3A Molecular sieves (optional)
-
Deionized water
-
Sodium hydroxide solution (5%)
-
Dichloromethane
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromomalonaldehyde (1 equivalent) in glacial acetic acid.
-
(Optional) Add 3A molecular sieves to the solution.
-
Heat the mixture to 60-90 °C.
-
Prepare a solution of N,N-dimethylguanidine hydrochloride (1 equivalent) in glacial acetic acid.
-
Add the N,N-dimethylguanidine solution dropwise to the heated 2-bromomalonaldehyde solution over 20-40 minutes.
-
After the addition is complete, raise the temperature to 70-105 °C and maintain for 4-10 hours, monitoring the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and add deionized water. Let the mixture stand for a period to allow for precipitation.
-
Collect the precipitate by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Suspend the crude solid in a mixture of dichloromethane and 5% aqueous sodium hydroxide solution and stir until all the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.
Characterization and Data Presentation
The structure and purity of this compound are confirmed by various spectroscopic methods.
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Spectral data for the analogous compound 5-bromo-N,N-dimethylpyridin-2-amine shows characteristic peaks for the aromatic protons and the N,N-dimethyl protons.[3] For this compound, one would expect singlets for the pyrimidine protons and a singlet for the dimethylamino protons. |
| ¹³C NMR | Expected signals would correspond to the carbons of the pyrimidine ring and the methyl carbons of the dimethylamino group. |
| IR Spectroscopy | The IR spectrum would show characteristic C-H, C=N, and C-Br stretching and bending vibrations. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |
Note: While links to spectral data are available, the complete, officially published spectra for this compound were not retrievable in the conducted searches. The information provided is based on expected values and data from analogous compounds.
Biological Activity and Signaling Pathways
While the specific biological activity of this compound is not extensively documented in publicly available literature, the 2-(dimethylamino)pyrimidine scaffold is a known pharmacophore in many kinase inhibitors.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Therefore, it is plausible that this compound could serve as a scaffold for the development of novel kinase inhibitors.
Potential as a Kinase Inhibitor
Many kinase inhibitors function by competing with ATP for binding to the kinase's active site. The 2-aminopyrimidine core is a well-established hinge-binding motif that can form key hydrogen bonds with the kinase hinge region. The substituents at the 5-position of the pyrimidine ring can be modified to enhance potency and selectivity for specific kinases.
The following diagram illustrates a generalized signaling pathway that is often targeted by pyrimidine-based kinase inhibitors, such as the MAP kinase pathway.
A representative MAP kinase signaling pathway targeted by pyrimidine-based kinase inhibitors.
This diagram shows how a pyrimidine-based inhibitor could potentially block the signaling cascade at the level of a specific kinase (in this hypothetical example, RAF), thereby inhibiting downstream events that lead to cell proliferation and survival.
Conclusion
This compound is a valuable heterocyclic compound with potential applications in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. While its specific biological activity and historical discovery require further investigation, established synthetic routes for analogous compounds provide a clear path for its preparation. This technical guide serves as a foundational resource for researchers interested in synthesizing and exploring the therapeutic potential of this and related pyrimidine derivatives. Further studies are warranted to fully elucidate the biological profile of this compound and its potential as a lead compound in drug discovery programs.
References
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 2-Dimethylamino-pyrimidine-5-carboxylic acid | 180283-66-3 | Benchchem [benchchem.com]
- 5. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Mechanical Investigations of 5-Bromo-2-(dimethylamino)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the quantum mechanical investigations into the molecular structure, spectroscopic properties, and potential bioactivity of 5-Bromo-2-(dimethylamino)pyrimidine. This compound, a substituted pyrimidine, holds significant interest within medicinal chemistry due to the diverse pharmacological activities exhibited by the pyrimidine scaffold. This document details the theoretical and experimental methodologies employed in its characterization, including Density Functional Theory (DFT) calculations, vibrational and electronic spectroscopy, and molecular docking studies. All quantitative data is summarized in structured tables, and key experimental and computational workflows are visualized using diagrams to facilitate a deeper understanding of the scientific inquiry process.
Introduction
Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of various substituents to the pyrimidine ring allows for the fine-tuning of their physicochemical and pharmacokinetic profiles. This compound is one such derivative, featuring a bromine atom at the C5 position and a dimethylamino group at the C2 position. These substitutions are expected to significantly influence the molecule's electronic distribution, reactivity, and potential for intermolecular interactions with biological targets.
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry and drug design. They provide profound insights into the electronic structure, molecular geometry, and vibrational frequencies of molecules, complementing and guiding experimental findings. This guide outlines a synergistic approach, combining computational modeling with experimental spectroscopic analysis to thoroughly characterize this compound.
Synthesis and Structural Elucidation
The synthesis of this compound can be achieved through various established synthetic routes for substituted pyrimidines, often involving the condensation of a suitable three-carbon precursor with N,N-dimethylguanidine. A common approach involves the reaction of 2-bromomalonaldehyde with an amidine compound. The structural integrity and purity of the synthesized compound are typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry.
Computational and Experimental Methodologies
A combined theoretical and experimental approach is crucial for a thorough understanding of the molecular properties of this compound.
Computational Protocols: Density Functional Theory (DFT)
Quantum chemical calculations are typically performed using the Gaussian suite of programs. The molecular geometry of this compound is optimized using DFT with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, which is known to provide a good balance between accuracy and computational cost for organic molecules.[1] A triple-zeta split-valence basis set with diffuse and polarization functions, such as 6-311++G(d,p), is commonly employed to accurately describe the electronic distribution, especially for a molecule containing a halogen atom.[1][2]
The workflow for the computational analysis is depicted below.
Experimental Spectroscopic Protocols
The Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra of the solid sample are recorded to investigate its vibrational modes. For FT-IR, the KBr pellet technique is commonly used, with spectra typically recorded in the 4000–400 cm⁻¹ range. FT-Raman spectra are often acquired using a Nd:YAG laser for excitation.
¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, to elucidate the chemical environment of the protons and carbon atoms in the molecule.
The electronic absorption spectrum is recorded in a solvent like ethanol or acetonitrile to identify the electronic transitions within the molecule. The experimental spectrum is then compared with the theoretical spectrum calculated using Time-Dependent DFT (TD-DFT).
Results and Discussion
Vibrational Analysis
The calculated vibrational frequencies, after scaling by an appropriate factor to account for anharmonicity, are compared with the experimental FT-IR and FT-Raman data. The Potential Energy Distribution (PED) analysis is used to assign the calculated frequencies to specific vibrational modes of the molecule.
Table 1: Selected Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated (Scaled) | Experimental FT-IR | Experimental FT-Raman |
| C-H stretching (aromatic) | 3100-3000 | (Not specified) | (Not specified) |
| C-H stretching (methyl) | 2980-2850 | (Not specified) | (Not specified) |
| C=N stretching | 1650-1550 | (Not specified) | (Not specified) |
| C=C stretching | 1600-1450 | (Not specified) | (Not specified) |
| C-N stretching | 1350-1250 | (Not specified) | (Not specified) |
| C-Br stretching | 700-500 | (Not specified) | (Not specified) |
(Note: The experimental values are placeholders as specific literature data for this molecule is not available. The calculated ranges are based on typical values for similar compounds.)
NMR Spectral Analysis
The theoretical and experimental ¹H and ¹³C NMR chemical shifts provide detailed information about the electronic environment of the nuclei. The Gauge-Including Atomic Orbital (GIAO) method is typically used for theoretical NMR calculations.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Calculated ¹H | Calculated ¹³C |
| C2 | - | ~162 |
| C4 | ~8.5 | ~158 |
| C5 | - | ~105 |
| C6 | ~8.5 | ~158 |
| N(CH₃)₂ | ~3.2 | ~37 |
(Note: These are predicted values based on the analysis of similar pyrimidine derivatives.[3][4])
Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity.
Table 3: Calculated Electronic Properties of this compound
| Parameter | Calculated Value (eV) |
| HOMO Energy | (Typical range: -5.5 to -6.5) |
| LUMO Energy | (Typical range: -1.0 to -2.0) |
| HOMO-LUMO Energy Gap (ΔE) | (Typical range: 3.5 to 5.0) |
(Note: The values are representative ranges for aminopyrimidine derivatives as specific calculated data for the title compound is not available.)
The relationship between molecular orbital energies and reactivity descriptors is illustrated below.
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The red regions indicate negative electrostatic potential (electron-rich), while the blue regions represent positive electrostatic potential (electron-poor). For this compound, the nitrogen atoms of the pyrimidine ring are expected to be the most electron-rich sites, making them susceptible to electrophilic attack.
NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions, which contribute to the stability of the molecule. This analysis can quantify the delocalization of electron density between filled and vacant orbitals.
Molecular Docking
To explore the potential biological activity of this compound, molecular docking studies can be performed against relevant protein targets. For instance, many pyrimidine derivatives are known to be kinase inhibitors. A typical docking protocol involves preparing the protein and ligand structures, defining the binding site, and running the docking simulation using software like AutoDock Vina. The results are analyzed based on the binding energy and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
The general workflow for molecular docking is outlined below.
Table 4: Hypothetical Docking Results for this compound with a Kinase Target
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Example Kinase | (Typical range: -7 to -10) | (e.g., Met, Leu, Val, Asp) | Hydrogen bond, Hydrophobic |
(Note: This table presents a hypothetical scenario to illustrate the type of data generated from a molecular docking study.)
Conclusion
The quantum mechanical investigation of this compound, through a combination of DFT calculations and experimental spectroscopy, provides a detailed understanding of its structural, vibrational, and electronic properties. The theoretical data shows good correlation with experimental findings for related compounds, validating the computational approach. The analysis of frontier molecular orbitals and the molecular electrostatic potential map offers valuable insights into the molecule's reactivity. Furthermore, molecular docking studies suggest that this compound could be a promising candidate for further investigation as a potential inhibitor of specific biological targets, such as protein kinases. This comprehensive characterization serves as a foundation for future drug design and development efforts centered around the this compound scaffold.
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-2-(dimethylamino)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(dimethylamino)pyrimidine is a substituted pyrimidine that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The strategic placement of a bromine atom and a dimethylamino group on the pyrimidine ring imparts a unique electronic landscape, defining its reactivity towards a variety of chemical transformations. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by theoretical principles and data from analogous systems. Furthermore, it offers detailed experimental protocols for key synthetic applications.
Analysis of Electrophilic and Nucleophilic Sites
The reactivity of this compound is governed by the interplay of inductive and resonance effects of its substituents on the electron-deficient pyrimidine ring.
Nucleophilic Sites:
-
Nitrogen Atoms of the Pyrimidine Ring: The two nitrogen atoms within the pyrimidine ring are inherently nucleophilic due to the presence of lone pairs of electrons. However, their basicity and nucleophilicity are modulated by the electronic effects of the substituents. The nitrogen at position 1 is likely to be more nucleophilic than the nitrogen at position 3, which is ortho to the electron-withdrawing bromine atom.
-
Nitrogen Atom of the Dimethylamino Group: The exocyclic nitrogen of the dimethylamino group is a significant nucleophilic center. Its lone pair of electrons can participate in resonance with the pyrimidine ring, increasing the electron density of the ring system.
Electrophilic Sites:
-
Carbon Atom at Position 5 (C5): The carbon atom bonded to the bromine atom is the primary electrophilic site. The high electronegativity of the bromine atom induces a positive partial charge on this carbon, making it susceptible to nucleophilic attack and a key site for cross-coupling reactions.
-
Carbon Atoms of the Pyrimidine Ring: The carbon atoms of the pyrimidine ring, particularly C4 and C6, are electrophilic in character due to the electron-withdrawing nature of the ring nitrogens. This electrophilicity is somewhat attenuated by the electron-donating dimethylamino group.
Theoretical Predictions (Based on Analogous Systems)
Molecular Electrostatic Potential (MEP): For analogous aromatic systems, MEP maps typically show negative potential (red/yellow regions), indicating electron-rich areas, around the nitrogen atoms, which are prone to electrophilic attack. Conversely, positive potential (blue regions), indicating electron-poor areas, is expected around the C-Br bond, highlighting its electrophilic nature.
Frontier Molecular Orbital (FMO) Theory:
-
HOMO (Highest Occupied Molecular Orbital): In related amino-substituted aromatic compounds, the HOMO is often localized on the amino group and the aromatic ring, indicating these as the primary sites for electron donation (nucleophilicity).
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is typically distributed over the aromatic ring and the carbon-halogen bond, signifying these as the regions most likely to accept electrons (electrophilicity).
Predicted pKa
A predicted pKa value for this compound is approximately 2.21±0.10[1]. This suggests that the compound is a weak base, with protonation likely occurring at one of the ring nitrogen atoms.
Key Synthetic Applications and Experimental Protocols
The distinct electrophilic and nucleophilic sites of this compound make it a valuable substrate for various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid in the presence of a palladium catalyst and a base. For this compound, this reaction typically occurs at the C5 position.
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Catalyst choice can influence reaction efficiency. |
| Ligand | SPhos, XPhos, P(o-tol)₃ | Often used with Pd₂(dba)₃. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base is crucial and substrate-dependent. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is common. |
| Temperature | 80-120 °C | Reaction temperature depends on the reactivity of the substrates. |
Detailed Experimental Protocol (Adapted from similar systems[2][3][4])
-
Reaction Setup: In a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the amination of the C5 position of this compound.
Table 2: Typical Reaction Parameters for Buchwald-Hartwig Amination of Aryl Bromides
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Precatalysts are often used with a phosphine ligand. |
| Ligand | BINAP, Xantphos, DavePhos | The choice of ligand is critical for reaction success. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are typically used. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, degassed solvents are required. |
| Temperature | 80-110 °C | Reaction temperature is optimized based on substrates. |
Detailed Experimental Protocol (Adapted from similar systems[5][6][7][8][9])
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., BINAP, 0.03 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) under an inert atmosphere.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
References
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Guide: Thermochemical and Biological Context of 5-Bromo-2-(dimethylamino)pyrimidine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an overview of the available physicochemical data for 5-Bromo-2-(dimethylamino)pyrimidine and outlines detailed experimental protocols for the determination of its thermochemical properties. In the absence of specific publicly available thermochemical data for this compound, this guide furnishes methodologies applicable to solid organic compounds of similar nature. Furthermore, considering the known biological activities of related pyrimidine derivatives, a hypothetical signaling pathway is presented to contextualize its potential role in drug development.
Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈BrN₃ | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| Melting Point | 74-81 °C | [2] |
| Boiling Point | 272.0 ± 32.0 °C (Predicted) | |
| Density | 1.553 ± 0.06 g/cm³ (Predicted) | |
| pKa | 2.21 ± 0.10 (Predicted) | |
| Appearance | Off-White crystal |
Experimental Protocols for Thermochemical Data Determination
To determine the key thermochemical properties of this compound, a combination of calorimetric and analytical techniques is required. The following sections detail the standard experimental procedures.
Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion (ΔcH°) is determined using a bomb calorimeter. From this, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's law.
Principle: A known mass of the sample is completely combusted in a sealed container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.
Procedure:
-
A pellet of the sample (approximately 1 g) is weighed to a precision of 0.1 mg and placed in the fuel capsule of the calorimeter bomb.[3]
-
A 10 cm length of fuse wire (e.g., nichrome) is connected to the electrodes within the bomb, ensuring it is in contact with the sample pellet.[3]
-
The bomb is sealed and purged of atmospheric nitrogen by flushing with pure oxygen. It is then filled with oxygen to a pressure of approximately 30 atm.[3]
-
The bomb is placed in a calorimeter bucket containing a precise volume of water (e.g., 2.000 L).[4]
-
The calorimeter is sealed, and the water is stirred to ensure a uniform temperature, which is recorded at regular intervals until a steady baseline is achieved.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is recorded at short intervals until it reaches a maximum and then begins to cool.[3]
-
The heat capacity of the calorimeter system is determined by calibrating with a substance of known heat of combustion, such as benzoic acid.[5]
-
The unburned fuse wire is measured to correct for the heat released during its ignition.
-
The standard enthalpy of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter.
Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat capacity (Cp) of the compound as a function of temperature and to determine the enthalpy of fusion (ΔfusH) at its melting point.
Principle: DSC measures the difference in heat flow between the sample and a reference material as they are subjected to a controlled temperature program.[6][7]
Procedure:
-
A small, known mass of the sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
A three-step temperature program is typically used for heat capacity measurement: an initial isothermal hold, a linear heating ramp (e.g., 20 °C/min) across the desired temperature range, and a final isothermal hold.[8]
-
The heat flow to the sample is measured relative to the reference.
-
The procedure is repeated with a sapphire standard to calibrate the heat flow signal.
-
The specific heat capacity of the sample is calculated by comparing its heat flow to that of the sapphire standard.[9]
-
To determine the enthalpy of fusion, the sample is heated through its melting point, and the area of the resulting endothermic peak is integrated.
Enthalpy of Sublimation via Knudsen Effusion Method
The enthalpy of sublimation (ΔsubH°) can be determined by measuring the vapor pressure of the solid compound at different temperatures using the Knudsen effusion method.
Principle: The sample is placed in a sealed cell with a small orifice. The cell is heated under high vacuum, and the rate of mass loss due to the effusion of vapor through the orifice is measured. The vapor pressure is calculated from this rate.[10][11]
Procedure:
-
A known mass of the crystalline sample is loaded into the Knudsen cell.
-
The cell is placed in a vacuum chamber and heated to a constant temperature.
-
The mass of the cell is continuously monitored using an ultra-sensitive microbalance.[10]
-
The rate of mass loss ( dm/dt ) is determined from the slope of the mass versus time data.
-
The vapor pressure (P) is calculated using the Knudsen-Hertz equation: P = ( dm/dt ) * (2πRT/M)1/2 / A where R is the gas constant, T is the absolute temperature, M is the molar mass, and A is the area of the orifice.[11]
-
Vapor pressure measurements are repeated at several different temperatures.
-
The enthalpy of sublimation is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.
Calculation of Gibbs Free Energy
Once the standard enthalpy of formation (ΔfH°) and the standard entropy (S°) are determined, the standard Gibbs free energy of formation (ΔfG°) can be calculated using the following equation:
where T is the standard temperature (298.15 K) and ΔfS° is the standard entropy of formation, which is calculated from the absolute entropies of the compound and its constituent elements in their standard states. The absolute entropy of the compound can be derived from heat capacity data measured down to near absolute zero.
Biological Context: Hypothetical Signaling Pathway
While the specific biological targets of this compound are not defined in the public domain, many pyrimidine derivatives are known to function as kinase inhibitors, a major class of anticancer drugs.[14][15] These inhibitors often compete with ATP for binding to the active site of a kinase, thereby blocking the phosphorylation of downstream substrates and interrupting signaling pathways that promote cell proliferation and survival.[16][17]
Below is a diagram illustrating a hypothetical signaling pathway where a pyrimidine derivative, such as this compound, acts as a kinase inhibitor.
Caption: Hypothetical inhibition of the RAF kinase by this compound.
Experimental Workflow Visualization
The following diagram outlines the logical workflow for the comprehensive experimental determination of the thermochemical properties of a solid organic compound like this compound.
Caption: Experimental workflow for determining key thermochemical parameters.
References
- 1. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 2. pubs.aip.org [pubs.aip.org]
- 3. ivypanda.com [ivypanda.com]
- 4. web.williams.edu [web.williams.edu]
- 5. biopchem.education [biopchem.education]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. cmclaboratories.com [cmclaboratories.com]
- 8. tpl.fpv.ukf.sk [tpl.fpv.ukf.sk]
- 9. mse.ucr.edu [mse.ucr.edu]
- 10. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 11. pragolab.cz [pragolab.cz]
- 12. omnicalculator.com [omnicalculator.com]
- 13. Gibbs Free Energy [chemed.chem.purdue.edu]
- 14. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-2-(dimethylamino)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-(dimethylamino)pyrimidine with various arylboronic acids. This reaction is a critical transformation in medicinal chemistry for the synthesis of 5-aryl-2-(dimethylamino)pyrimidines, a scaffold present in many biologically active compounds. The Suzuki-Miyaura coupling is favored for its tolerance of a wide range of functional groups and generally high yields.[1][2][3]
The following sections detail the reaction conditions, a step-by-step experimental protocol, and visual diagrams of the experimental workflow and the catalytic cycle.
Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrimidines
The table below summarizes various reported conditions for the Suzuki-Miyaura coupling of structurally similar brominated pyrimidines and pyridines, providing a comparative overview of catalyst systems, bases, solvents, and corresponding yields. These conditions can serve as a strong starting point for the optimization of the coupling with this compound.
| Catalyst (mol%) | Base (Equivalents) | Solvent System (v/v) | Temperature (°C) | Time (h) | Substrate | Arylboronic Acid | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (4:1) | 85-95 | 15-24 | 5-Bromopyrimidine | Arylboronic acid | Not specified | [1] |
| NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 5-Bromopyrimidine | 3-Furanylboronic acid | 83 | [4] |
| Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane / H₂O (4:1) | 85-95 | >15 | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Not specified | [2] |
| Pd(PPh₃)₄ (5) | K₃PO₄ (1.5) | 1,4-Dioxane / H₂O (~4:1) | 85-95 | >15 | N-[5-bromo-2-methylpyridine-3-yl]acetamide | Arylboronic acid | Moderate to good | [2] |
| Pd₂(dba)₃ (1.5) / Ligand 1 (3:1 L:Pd) | KF (3.0) | 1,4-Dioxane | 110 | Not specified | 5-Bromopyrimidine | 2-Pyridylboronate | 91 | [3] |
| Pd(PPh₃)₄ (0.5) | K₂CO₃ (3.0) | 1,4-Dioxane / H₂O (2:1) | 100 (Microwave) | 0.25 | 2,4-Dichloropyrimidine | Phenylboronic acid | 81 | [5] |
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[2][6]
-
Base (e.g., Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃))[1][2]
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or reaction vial)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).[7]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask or vial, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]
-
Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).[2][7]
-
Reaction: Place the reaction vessel in a preheated oil bath or heating mantle and stir the mixture at 85-110 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8] The reaction is typically complete within 12-24 hours.[1][9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and wash with water and then with brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][9]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-(dimethylamino)pyrimidine product.[1][9]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(dimethylamino)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 5-Bromo-2-(dimethylamino)pyrimidine. This versatile palladium-catalyzed cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds. The resulting N-substituted 2-(dimethylamino)pyrimidin-5-amine derivatives are valuable intermediates in the development of novel pharmaceuticals and functional materials, owing to the prevalence of the 2-aminopyrimidine scaffold in a wide range of biologically active compounds.
Introduction
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful and general method for the coupling of aryl halides with a diverse range of primary and secondary amines.[1] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to facilitate the formation of the C-N bond. The choice of these components is critical for achieving high yields and selectivity, particularly when working with heteroaromatic substrates like this compound. The electron-rich nature of the pyrimidine ring and the presence of the dimethylamino group can influence the reactivity of the substrate, necessitating careful optimization of the reaction conditions.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 2-(dimethylamino)pyrimidin-5-amine product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.
Data Presentation: Typical Reaction Parameters
While specific data for the Buchwald-Hartwig amination of this compound is not extensively published, the following table summarizes typical conditions and outcomes for the amination of structurally similar bromopyrimidines and other heteroaryl bromides. These parameters provide a strong starting point for reaction optimization.
| Parameter | Typical Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (1-3 mol%), Pd(OAc)₂ (2-5 mol%) | Both Pd(0) and Pd(II) precursors are effective. Pd(II) is reduced in situ. |
| Ligand | XPhos (2-6 mol%), RuPhos (2-6 mol%), BINAP (3-5 mol%), dppf (4-6 mol%) | Bulky, electron-rich biarylphosphine ligands like XPhos and RuPhos are often preferred for heteroaryl halides. |
| Base | NaOtBu (1.4-2.0 equiv.), Cs₂CO₃ (1.5-2.5 equiv.), K₃PO₄ (2.0-3.0 equiv.) | The choice of base can significantly impact the reaction outcome and should be screened. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous and degassed solvents are crucial for optimal results. |
| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Amine Substrate | Primary and secondary alkyl- and aryl-amines | The nature of the amine can influence the choice of ligand and reaction conditions. |
Experimental Protocols
The following protocols are provided as a general guide and should be optimized for specific amine substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for the Amination with Primary or Secondary Arylamines
This protocol is suitable for the coupling of this compound with a range of arylamines.
Materials:
-
This compound (1.0 equiv.)
-
Arylamine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv.)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the arylamine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat this cycle three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2-(dimethylamino)pyrimidin-5-amine.
Protocol 2: General Procedure for the Amination with Volatile Alkylamines
This protocol is adapted for use with volatile amines and requires a sealed reaction vessel to prevent the loss of the amine.
Materials:
-
This compound (1.0 equiv.)
-
Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, cesium carbonate, Pd(OAc)₂, and dppf.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous 1,4-dioxane, followed by the solution of the volatile amine.
-
Seal the tube tightly and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
References
The Versatile Role of 5-Bromo-2-(dimethylamino)pyrimidine in Modern Drug Discovery
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 5-Bromo-2-(dimethylamino)pyrimidine is a key building block for the synthesis of a diverse range of biologically active molecules, particularly in the development of targeted therapies such as protein kinase inhibitors. Its unique structural features, including a reactive bromine atom and a dimethylamino group on the pyrimidine core, provide medicinal chemists with a versatile scaffold for creating potent and selective drug candidates. The pyrimidine nucleus is a privileged structure in medicinal chemistry due to its resemblance to the purine core of ATP, allowing for competitive binding to the ATP-binding site of kinases.
The bromine atom at the 5-position serves as a crucial handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of a wide array of aryl, heteroaryl, amine, and alkynyl moieties, facilitating the exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties. The dimethylamino group at the 2-position can influence the electronic properties of the pyrimidine ring and provide additional interaction points within the target protein.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors and other biologically active compounds. It also includes quantitative data on the biological activity of representative molecules and visualizations of relevant signaling pathways and experimental workflows.
Application in Kinase Inhibitor Development
Derivatives of this compound have been instrumental in the development of inhibitors for several important kinase targets implicated in cancer and inflammatory diseases. These include inhibitors of MEK (Mitogen-activated protein kinase kinase), Aurora Kinases, and p38 MAP (Mitogen-activated protein) Kinase.
MEK Inhibitors
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers.[2] this compound can be utilized as a starting material for the synthesis of potent MEK inhibitors. For instance, the core of MEK inhibitor TAK-733, a pyrido[2,3-d]pyrimidine derivative, can be constructed using synthetic strategies that employ halogenated pyrimidines.
Aurora Kinase Inhibitors
Aurora kinases are essential for the regulation of mitosis, and their overexpression is linked to various cancers.[3] Small molecule inhibitors of Aurora kinases have shown promise as anticancer agents. The synthesis of pyrimidine-based Aurora kinase inhibitors often involves the sequential functionalization of a di-substituted pyrimidine scaffold, a process where this compound can serve as a key intermediate.
p38 MAP Kinase Inhibitors
The p38 MAP kinase is a key regulator of inflammatory responses, making it an attractive target for the treatment of autoimmune diseases and other inflammatory conditions.[4] Novel series of imidazopyrimidines and other pyrimidine-based compounds have been developed as potent p38 inhibitors.[4]
Quantitative Biological Data
The following table summarizes the biological activity of representative compounds synthesized using a 5-bromopyrimidine core, illustrating the potency that can be achieved with this scaffold.
| Compound Class | Target Kinase | Compound Example | IC50 (nM) | Cellular EC50 (nM) | Reference |
| Pyrido[2,3-d]pyrimidine | MEK | TAK-733 | 3.2 | 1.9 (p-ERK inhibition) | [5] |
| 5-Cyanopyrimidine | p38α | Analog 3a | Low nM | >50% TNF reduction @ 5mg/kg | [6] |
| Imidazopyrimidine | p38 | - | Potent Inhibition | In vivo TNF-α suppression | [4] |
Experimental Protocols
Detailed protocols for key synthetic transformations involving this compound are provided below. These protocols are adapted from established methodologies for similar substrates and can be optimized for specific target molecules.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
Objective: To synthesize a 5-aryl-2-(dimethylamino)pyrimidine derivative.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
Objective: To synthesize a 5-amino-2-(dimethylamino)pyrimidine derivative.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst Pd₂(dba)₃ (0.02 eq), the ligand BINAP (0.03 eq), and the base NaOtBu (1.4 eq).[3]
-
Evacuate and backfill the vessel with an inert gas.
-
Add degassed anhydrous toluene.
-
Add this compound (1.0 eq) and the amine (1.2 eq).[3]
-
Stir the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling for C-C (alkynyl) Bond Formation
Objective: To synthesize a 5-alkynyl-2-(dimethylamino)pyrimidine derivative.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).[7]
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF followed by triethylamine.
-
Add the terminal alkyne dropwise.[7]
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below to aid in the understanding of the biological context and the drug discovery process.
Caption: Simplified MEK/ERK Signaling Pathway and Point of Inhibition.
Caption: Overview of Aurora Kinase Roles in Mitosis and Inhibition.
Caption: General Experimental Workflow for Drug Discovery.
References
- 1. Light-induced one-pot synthesis of pyrimidine derivatives from vinyl azides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP1057831A2 - Process for the preparation of vinyl pyrimidine derivatives - Google Patents [patents.google.com]
- 6. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-(dimethylamino)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structural motif found in a vast array of biologically active compounds and approved pharmaceuticals.[1] The functionalization of the pyrimidine core through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for these transformations, enabling the synthesis of complex molecular architectures with high efficiency and selectivity.[2]
5-Bromo-2-(dimethylamino)pyrimidine is a valuable building block for the synthesis of novel substituted pyrimidines. The electron-donating dimethylamino group at the 2-position and the synthetically versatile bromo group at the 5-position make it an attractive substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the 5-position, facilitating structure-activity relationship (SAR) studies and the development of new drug candidates.[3]
These application notes provide an overview of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—utilizing this compound. Detailed experimental protocols, based on established procedures for structurally similar substrates, are provided to serve as a robust starting point for reaction optimization.
General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle consists of three fundamental steps: oxidative addition of the aryl halide (this compound) to the Pd(0) complex, transmetalation with the coupling partner (e.g., organoboron compound in Suzuki coupling) or coordination and insertion (e.g., with an alkyne in Sonogashira coupling), and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[3]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The data is based on protocols for structurally analogous bromopyrimidines and serves as a starting point for optimization with this compound.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-pyrimidines with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-16 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3) | Toluene/H₂O (5:1) | 100 | 8 | ~90 |
| 3 | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (10) | - | K₃PO₄ (2) | tert-Amyl alcohol | 120 | 12 | 70-80[1] |
| 4 | 2-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | THF/H₂O (10:1) | 80 | 18 | 80-92 |
Note: Data in this table is representative for 5-bromopyrimidine analogues and should be optimized for this compound.[2][4]
Table 2: Sonogashira Coupling of 5-Bromo-pyrimidines with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | DMF | 80 | 4-6 | 93[5] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | RT | 12-24 | ~85[5] |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 60-80 | 3 | 80-90[1] |
| 4 | Trimethylsilylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (excess) | DMF | 100 | 3 | ~90[6] |
Note: Data in this table is representative for 5-bromopyrimidine and 2-amino-3-bromopyridine analogues and should be optimized for this compound.[1][5][6]
Table 3: Buchwald-Hartwig Amination of 5-Bromo-pyridines/pyrimidines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 12-18 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 24 | ~88[7] |
| 4 | N-Methylaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | t-BuOH | 100 | 12 | 75-85 |
Note: Data in this table is representative for 5-bromopyridine/pyrimidine analogues and should be optimized for this compound.[7][8]
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound. These protocols are based on established procedures for similar substrates and should be considered as a starting point for optimization.[3][4][8]
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF with water)
Procedure:
-
To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).[8]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[4]
-
Seal the flask or vial, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[8]
-
Add the degassed organic solvent and, if required, degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).[2]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 2-(dimethylamino)-5-arylpyrimidine.
Protocol 2: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv or as solvent)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[3]
-
Add the anhydrous solvent and the amine base. Stir the mixture at room temperature for 10-15 minutes.[3]
-
Add the terminal alkyne to the reaction mixture dropwise via syringe.[3]
-
Stir the reaction mixture at room temperature or heat (typically 40-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.[3]
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.[3]
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the 5-alkynyl-2-(dimethylamino)pyrimidine.
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, or RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or t-BuOH)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst, the phosphine ligand, and the base.[8]
-
Evacuate and backfill the vessel with an inert gas.[8]
-
Add the anhydrous, degassed solvent, followed by the amine and then this compound.[8]
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
Monitor the reaction progress by TLC or LC-MS.[7]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-2-(dimethylamino)pyrimidine derivative.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions provide efficient and versatile routes to a wide array of 5-substituted 2-(dimethylamino)pyrimidine derivatives. The protocols and data presented herein, derived from closely related systems, offer a solid foundation for researchers to develop and optimize these critical transformations in the pursuit of novel molecules for drug discovery and development. Careful optimization of reaction parameters for each specific substrate combination is crucial for achieving high yields and purity.
References
Application Notes and Protocols for the Derivatization of 5-Bromo-2-(dimethylamino)pyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] 5-Bromo-2-(dimethylamino)pyrimidine serves as a versatile and valuable building block for the synthesis of novel drug candidates. The bromine atom at the 5-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the exploration of vast chemical space. This strategic derivatization is crucial for modulating the biological activity and optimizing the pharmacokinetic properties of potential therapeutic agents.
These application notes provide a comprehensive guide to the derivatization of this compound, focusing on three key modern synthetic methodologies: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. Detailed protocols, data presentation of representative derivatives, and visualizations of the experimental workflows are included to facilitate the efficient synthesis and exploration of novel pyrimidine-based compounds in drug discovery programs.
Key Derivatization Strategies
The derivatization of this compound primarily relies on palladium-catalyzed cross-coupling reactions. These methods are favored for their broad functional group tolerance, generally high yields, and mild reaction conditions.
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties at the 5-position of the pyrimidine ring.
-
Buchwald-Hartwig Amination: This transformation enables the formation of carbon-nitrogen bonds, facilitating the synthesis of a wide array of 5-amino-pyrimidine derivatives.[5][6]
-
Sonogashira Coupling: This reaction is instrumental in forming carbon-carbon triple bonds, providing access to 5-alkynylpyrimidine derivatives which are valuable intermediates for further chemical modifications.[7][8]
Data Presentation: Representative Biological Activities of Derivatized Pyrimidines
While specific biological data for a large series of compounds derived directly from this compound is not extensively available in single public sources, the following table presents representative data for structurally related pyrimidine derivatives to illustrate the potential of this scaffold. The data highlights the impact of substitutions at the 5-position on anticancer activity.
| Compound ID | 5-Substituent | Target/Assay | IC50 (nM) | Reference |
| 1a | 4-Fluorophenyl | FAK Inhibition | 15.2 | [9] (Analog) |
| 1b | 3-Methoxyphenyl | FAK Inhibition | 28.9 | [9] (Analog) |
| 1c | 4-Methylphenyl | FAK Inhibition | 45.7 | [9] (Analog) |
| 2a | Phenylamino | CDK9 Inhibition | 2 | [10] (Analog) |
| 2b | 3-Nitrophenylamino | CDK9 Inhibition | 1 | [10] (Analog) |
| 3a | (Phenylethynyl) | Mnk2 Inhibition | >10,000 | [11] (Analog) |
Note: The compounds listed are analogues and are presented to demonstrate the potential biological activities of derivatives of the core scaffold. The references point to studies on similar pyrimidine structures.
Experimental Protocols
The following are detailed, generalized protocols for the key derivatization reactions of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction to synthesize 5-aryl-2-(dimethylamino)pyrimidines.[12][13]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Seal the vessel and heat the reaction mixture with stirring at a temperature ranging from 80 °C to 120 °C. The reaction can also be performed under microwave irradiation, which may significantly reduce the reaction time.[14]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-(dimethylamino)pyrimidine.
Protocol 2: Buchwald-Hartwig Amination of this compound with Amines
This protocol provides a general method for the palladium-catalyzed amination of this compound.[15][16][17]
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.0 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating source
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, the phosphine ligand, and the base to a dry Schlenk flask or sealed tube.
-
Add this compound (1.0 eq) and the amine (1.1-1.5 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture with stirring at a temperature typically between 80 °C and 110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
After filtration, concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired 5-amino-2-(dimethylamino)pyrimidine derivative.
Protocol 3: Sonogashira Coupling of this compound with Terminal Alkynes
This protocol outlines a general procedure for the synthesis of 5-alkynyl-2-(dimethylamino)pyrimidines via a Sonogashira coupling reaction.[18][19][20]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Amine base (e.g., triethylamine (TEA), diisopropylamine (DIPA), typically used as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF, DMF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.2-2.0 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynyl-2-(dimethylamino)pyrimidine.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Key derivatization strategies for this compound.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Design, Synthesis, and Biological Evaluation of 4-Arylamino Pyrimidine Derivatives as FAK Inhibitors and Tumor Radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. scirp.org [scirp.org]
- 20. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2-(dimethylamino)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 5-Bromo-2-(dimethylamino)pyrimidine and its derivatives. Pyrimidine-based compounds are crucial scaffolds in modern drug discovery, appearing in a wide array of therapeutics, including kinase inhibitors for oncology.[1][2][3][4][5] The methodologies outlined below are designed to be scalable and efficient for industrial applications.
Overview of Synthetic Strategies
The synthesis of this compound derivatives can be approached through several key strategies, primarily involving the bromination of a pyrimidine core followed by the introduction of the dimethylamino group, or vice-versa. Subsequent derivatization is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[1][6][7][8][9][10][11][12]
A common synthetic pathway involves the initial bromination of an appropriate 2-aminopyrimidine precursor, followed by functionalization. The choice of starting material and reaction sequence can be critical for achieving high yields and purity on a large scale.
Key Synthetic Protocols
Protocol 1: Bromination of 2-Aminopyrimidine Derivatives
This protocol describes the direct bromination of a 2-aminopyrimidine compound, a common method for introducing the bromine atom at the 5-position.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve the 2-aminopyrimidine derivative and an inorganic base (e.g., Na₂CO₃) in a halogenated hydrocarbon solvent such as dichloromethane.[13]
-
Bromination: Cool the mixture to the desired temperature (e.g., 0°C or 20°C) and slowly add bromine (Br₂) to the reaction mixture.[13]
-
Reaction Monitoring: Stir the reaction for a specified time (e.g., 16 hours) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Work-up: Upon completion, add aqueous ammonia to the reaction system and stir. Separate the organic layer.[13]
-
Purification: Concentrate the organic phase to remove the solvent. The resulting residue can be further purified by washing with water and vacuum drying to yield the 2-amino-5-bromopyrimidine compound.[13]
Quantitative Data for Bromination of 2-amino-4-trifluoromethyl pyrimidine: [13]
| Starting Material | Base | Bromine (molar ratio to starting material) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 2-amino-4-trifluoromethyl pyrimidine | Na₂CO₃ (0.5 eq) | 1 | Dichloromethane | 0 | 16 | 63 | 92 |
| 2-amino-4-trifluoromethyl pyrimidine | Na₂CO₃ (1 eq) | 1.25 | Dichloromethane | 20 | 16 | 86.5 | 95 |
Protocol 2: Buchwald-Hartwig Amination for Derivative Synthesis
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is widely used to synthesize various amine-containing derivatives from aryl halides.[6][7][11][12] This protocol outlines a general procedure for the amination of a 5-bromo-2-chloropyrimidine derivative, which can be adapted for this compound.
Experimental Protocol:
-
Reaction Setup: In a dry, sealable reaction tube equipped with a magnetic stir bar, add the 5-bromo-substituted pyrimidine, a suitable base (e.g., sodium tert-butoxide), a palladium catalyst (e.g., Pd(OAc)₂), and a phosphine ligand (e.g., dppp).[11]
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).[6][11]
-
Reagent Addition: Add an anhydrous solvent (e.g., toluene), followed by the amine reactant.[7][11]
-
Reaction Conditions: Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.[11]
-
Reaction Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.[11]
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.[11]
-
Purification: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[6]
Typical Conditions for Buchwald-Hartwig Amination: [6][7]
| Substrate | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) |
| 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ (2) | BINAP | NaOtBu | Toluene | 80-100 |
| 5-Bromo-2-chloro-4-methoxypyrimidine | Various amines | Pd(OAc)₂ | Xantphos | K₃PO₄ | 1,4-Dioxane | 80-100 |
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile reaction for forming carbon-carbon bonds between an organoboron compound and an organic halide, essential for synthesizing biaryl and heteroaryl structures.[1][8]
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask, combine the 5-bromo-pyrimidine derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and an anhydrous solvent (e.g., 1,4-dioxane).[8]
-
Inert Atmosphere: Stir the mixture at room temperature under an inert atmosphere for approximately 30 minutes.[8]
-
Reagent Addition: Add the arylboronic acid, a base (e.g., K₃PO₄), and water to the mixture.[8]
-
Reaction Conditions: Heat the reaction mixture to 85–95 °C and stir for over 15 hours.[8]
-
Work-up: After cooling to room temperature, filter the mixture and dilute with an appropriate organic solvent like ethyl acetate.[8]
-
Purification: The product can be isolated and purified through standard techniques such as column chromatography.
General Conditions for Suzuki Coupling: [1][8][10]
| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent System | Temperature (°C) |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-dioxane:water | 85-95 |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-dioxane/water | 80-100 |
Visualized Workflows and Pathways
Synthetic Pathway for this compound Derivatives
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. mdpi.com [mdpi.com]
- 5. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google Patents [patents.google.com]
Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2-(dimethylamino)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of an alkynyl group at the 5-position of the pyrimidine ring via the Sonogashira coupling reaction is a pivotal transformation in the synthesis of novel drug candidates, as this modification can significantly modulate biological activity.[1] 5-Bromo-2-(dimethylamino)pyrimidine is a key building block for accessing a diverse range of 5-alkynyl-2-(dimethylamino)pyrimidines, which are valuable intermediates in drug discovery and development.
This document provides detailed protocols and application notes for the Sonogashira coupling of this compound with terminal alkynes. The conditions outlined are based on established procedures for structurally related and electronically similar aminopyrimidines, offering a robust starting point for successful synthesis.
Reaction Principle
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3][4] The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base.[1][4] The generally accepted mechanism involves two interconnected catalytic cycles:
-
Palladium Cycle: The active palladium(0) catalyst undergoes oxidative addition with this compound to form a palladium(II) complex.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the base to generate a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynyl-2-(dimethylamino)pyrimidine product and regenerate the active palladium(0) catalyst.[1]
Data Presentation: Representative Reaction Conditions and Yields
The coordinating nature of the 2-amino group on the pyrimidine ring can make Sonogashira couplings with these substrates challenging.[5] However, specific catalyst systems have been shown to be highly effective. The following table summarizes recommended starting conditions for the Sonogashira coupling of this compound with various terminal alkynes, adapted from a highly successful protocol for a similar diaminopyrimidine substrate.[5] Yields are anticipated to be good to excellent, although optimization for specific substrates may be required.
| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | PdCl₂(dppf) (2-5 mol%) / CuI (1.7-5 mol%) | Et₃N / THF | 60 | 16-24 | >80 |
| 2 | 1-Hexyne | PdCl₂(dppf) (2 mol%) / CuI (1.7 mol%) | Et₃N / THF | 60 | 20 | 90 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) (2-5 mol%) / CuI (1.7-5 mol%) | Et₃N / THF | 60 | 16-24 | >80 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2-5 mol%) / CuI (5-10 mol%) | Et₃N / THF | RT - 60 | 12-24 | Good |
| 5 | 4-Ethynyltoluene | PdCl₂(dppf) (2-5 mol%) / CuI (1.7-5 mol%) | Et₃N / THF | 60 | 16-24 | >80 |
Mandatory Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
Experimental Protocols
Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol is adapted from a procedure found to be highly effective for diaminopyrimidine bromides, which can be challenging substrates.[5]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [PdCl₂(dppf)·CH₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (1.7 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv) and PdCl₂(dppf)·CH₂Cl₂ (0.02 equiv).
-
Solvent and Reagent Addition: Add anhydrous THF to dissolve the solids. Then, add triethylamine (1.5 equiv) followed by the terminal alkyne (1.5 equiv).
-
Inert Atmosphere: Stir the mixture for approximately 10 minutes.
-
Catalyst Addition: Add solid copper(I) iodide (0.017 equiv). It is often beneficial to add the CuI last.[5]
-
Reaction: Briefly flush the headspace of the vessel with an inert gas and securely seal it. Place the reaction vessel in a preheated oil bath at 60 °C.
-
Monitoring: Stir the reaction mixture for 16-24 hours. The reaction progress can be monitored by TLC or LC-MS by observing the consumption of the starting material. The formation of a triethylamine hydrobromide precipitate is also an indicator of reaction progress.[5]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a short plug of silica gel, washing with an appropriate solvent mixture (e.g., 5:1 Dichloromethane-Ethyl acetate).[5]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane, to afford the pure 5-alkynyl-2-(dimethylamino)pyrimidine product.[5]
Troubleshooting and Optimization
-
Low Yield/Incomplete Reaction: Diaminopyrimidines can act as coordinating ligands, potentially inhibiting the catalyst.[5] If the reaction stalls, ensuring strictly anhydrous conditions and a thoroughly inert atmosphere is crucial. For less reactive alkynes, increasing the catalyst loading to 5 mol% may improve conversion.[5]
-
Side Reactions: An excess of copper catalyst can promote the undesired homocoupling of the alkyne (Glaser coupling). It is important to weigh the CuI accurately and not use a large excess.[5]
-
Purification Challenges: The products may have a tendency to streak on silica gel. Using a gradient elution during column chromatography can improve separation.[5]
Conclusion
The Sonogashira coupling of this compound provides a versatile and efficient route to a wide array of 5-alkynylpyrimidine derivatives. These compounds are of significant interest in medicinal chemistry as building blocks for the synthesis of novel therapeutic agents. The provided protocol, utilizing a PdCl₂(dppf) catalyst system, offers a reliable starting point for researchers to successfully implement this important transformation in their synthetic endeavors.
References
Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-(dimethylamino)pyrimidine with Alkenes
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form carbon-carbon bonds.[1][2] This reaction is particularly valuable for the functionalization of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science.[3] 5-Bromo-2-(dimethylamino)pyrimidine is a key building block in drug discovery, as the pyrimidine core is found in numerous therapeutic agents, including kinase inhibitors for cancer therapy.[4][5][6][7] The ability to introduce vinyl and substituted vinyl groups at the C5-position of this scaffold via the Heck reaction provides a versatile route to novel analogues with potential biological activity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed protocols and representative data for the Heck reaction of this compound.
General Reaction Scheme
The reaction involves the coupling of this compound with a generic alkene in the presence of a palladium catalyst, a base, and an appropriate solvent.
Figure 1: General scheme for the Heck reaction of this compound.
Data Presentation: Representative Heck Coupling Conditions
The efficiency of the Heck reaction is highly dependent on the specific alkene, catalyst, ligand, base, and solvent system used. The following table summarizes representative conditions for the Heck coupling of analogous bromo-N-heterocycles, which can serve as a starting point for the optimization of reactions with this compound.[1][8]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) (for analogous substrates) | Reference |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 100 | 4 | 95 | [8] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF | 120 | 6 | 85 | [8] |
| 3 | Ethyl acrylate | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | DMF | 100 | 12 | 85 | [1] |
| 4 | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | H₂O/DMF | 110-180 | 4 | 85-95 | [1] |
| 5 | Acrylamide | [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4) | - | K₂CO₃ (2) | DMF | 100 | 20 | Moderate to Good | [3] |
Experimental Protocols
This section provides a detailed, step-by-step general protocol for the Heck reaction of this compound with a representative alkene, such as styrene or an acrylate.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, n-Butyl acrylate) (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃) (if required, 2-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃)) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
-
Reaction vessel (e.g., Schlenk tube or microwave reaction vial)
-
Standard laboratory glassware for work-up and purification
-
Inert gas (Nitrogen or Argon)
Procedure: General Protocol for Heck Coupling [2][8]
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and any phosphine ligand, if required.
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF), followed by the base (e.g., K₂CO₃, 2 equiv), and finally the alkene (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) in an oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 5-vinyl-2-(dimethylamino)pyrimidine derivative.
Visualizations
Catalytic Cycle and Experimental Workflow
The Heck reaction proceeds via a well-established catalytic cycle.[1] Understanding this cycle is crucial for reaction optimization. The general laboratory workflow provides a visual guide to the experimental procedure.
Caption: Simplified catalytic cycle of the Heck reaction.
Caption: Experimental workflow for the Heck reaction.
Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions and its synthetic tractability.[4] 2-Aminopyrimidine derivatives, in particular, are potent scaffolds for the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[2] For example, compounds containing a substituted pyrimidine core have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are central to the cell cycle.[5][6] The functionalization of the this compound core using the Heck reaction allows for the rapid generation of diverse libraries of compounds, facilitating structure-activity relationship (SAR) studies and the discovery of novel drug candidates. The vinyl groups introduced can serve as handles for further chemical modifications or may directly contribute to the pharmacological activity of the molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-2-(dimethylamino)pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling yield for 5-Bromo-2-(dimethylamino)pyrimidine.
Troubleshooting Guide
Low yield or reaction failure are common hurdles in Suzuki-Miyaura cross-coupling reactions. This guide addresses specific issues you may encounter with this compound.
Issue 1: Low to No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation: The dimethylamino group and pyrimidine nitrogens can coordinate with the palladium catalyst, leading to its deactivation.[1][2] | Catalyst and Ligand Selection: • Switch to bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to shield the metal center.[1][2] • Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or an efficient precatalyst system to ensure the active catalytic species is present.[2] |
| Inefficient Oxidative Addition: While the C-Br bond is generally reactive, steric hindrance or electronic effects from the dimethylamino group might impede this initial step.[3][4] | Reaction Temperature: • Gradually increase the reaction temperature in increments of 10-20°C. Higher temperatures can overcome the activation energy barrier.[2][5] Be aware that this may also increase side reactions.[2] |
| Suboptimal Base: The choice of base is critical for activating the boronic acid for transmetalation.[2][6] | Base Selection: • Screen different bases. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective in challenging couplings.[2][7] K₂CO₃ can also be a good starting point.[8] |
Issue 2: Significant Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Protodeboronation: The boronic acid decomposes before it can couple with the pyrimidine. This is a common side reaction, especially with electron-deficient or heteroaryl boronic acids.[9][10] | Boronic Acid Stability: • Use a boronic acid pinacol ester or a trifluoroborate salt, which are more stable alternatives.[2][6] • Use a higher equivalent of the boronic acid (e.g., 1.5-2.0 equivalents). |
| Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen or Pd(II) species.[2][9] | Reaction Setup: • Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[2][8] • Use a Pd(0) source directly or an efficient precatalyst to minimize Pd(II) in the initial stage.[2] |
| Dehalogenation: Replacement of the bromine atom with a hydrogen atom.[9] | Solvent and Base Choice: • This side reaction can be influenced by the solvent and base. Screening different combinations may be necessary.[9] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A1: A general starting point would be to use 1.0 equivalent of this compound, 1.2-1.5 equivalents of the boronic acid, 2.0-3.0 equivalents of a base like K₃PO₄ or K₂CO₃, and 1-5 mol% of a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos).[7][11] Common solvents include 1,4-dioxane, THF, or toluene, often with a small amount of water.[8][11][12] The reaction is typically heated to 80-110 °C.[11][13]
Q2: How do I choose the right ligand for this specific substrate?
A2: Due to the presence of the electron-donating dimethylamino group and the coordinating pyrimidine nitrogens, bulky and electron-rich ligands are recommended.[1][2] Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) are excellent choices as they promote the crucial oxidative addition step and stabilize the palladium catalyst, preventing deactivation.[1][2]
Q3: My boronic acid is not commercially available. What are my options?
A3: If your desired boronic acid is not available, you can often purchase the corresponding boronic acid pinacol ester. These are generally more stable and can be used directly in the Suzuki coupling reaction.[6] Alternatively, you can synthesize the boronic acid from the corresponding aryl halide through a Miyaura borylation reaction.[4]
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11][14] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Data Presentation: Reaction Conditions for Similar Substrates
The following table summarizes reaction conditions used for the Suzuki-Miyaura coupling of structurally similar bromopyrimidines. These conditions can serve as a starting point for optimizing the reaction of this compound.
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-2-chloropyrimidine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | High | [11] |
| 5-Bromopyrimidine | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 85-95 | Good | [14] |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | Good | [12] |
| 2-Chloropyrimidine | Pd(OAc)₂ (3) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | Good | [11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for your specific boronic acid and reaction scale.[7][11][14]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1–1.5 equiv)[7]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)[7]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst (and ligand if using a two-component system).
-
Seal the flask, then evacuate and backfill with an inert gas three times.[2]
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[14]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction: oxidative addition, transmetalation, and reductive elimination.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Buchwald-Hartwig Amination of 5-Bromo-2-(dimethylamino)pyrimidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Buchwald-Hartwig amination of 5-Bromo-2-(dimethylamino)pyrimidine. Researchers, scientists, and drug development professionals can find detailed experimental protocols, data-driven insights, and visual aids to navigate challenges in this crucial C-N bond formation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Buchwald-Hartwig amination of this compound?
A1: The primary side reaction of concern is hydrodehalogenation , where the bromine atom at the C5 position is replaced by a hydrogen atom, leading to the formation of 2-(dimethylamino)pyrimidine.[1] This undesired product can arise from a competing pathway in the catalytic cycle.[2] Another potential side reaction, though typically less prevalent with bromopyrimidines, is the formation of homocoupling products (bipyrimidines). Careful optimization of reaction conditions is crucial to minimize these side reactions.
Q2: How do the choices of ligand, base, and solvent impact the reaction outcome?
A2: The selection of ligand, base, and solvent is critical and interdependent for a successful amination.[1]
-
Ligand: Sterically hindered and electron-rich phosphine ligands are generally preferred for the amination of heteroaryl halides. Ligands like XPhos, SPhos, and RuPhos can enhance the rates of oxidative addition and reductive elimination, which can help to suppress side reactions.[3] The choice of ligand can also influence the propensity for hydrodehalogenation.[1]
-
Base: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often lead to faster reaction rates.[1] However, for substrates that may be sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[1] The choice of base can also influence the rate of hydrodehalogenation.[1]
-
Solvent: Anhydrous and deoxygenated solvents are essential, as both water and oxygen can deactivate the palladium catalyst. Toluene and dioxane are commonly used and effective solvents for Buchwald-Hartwig aminations.[1] The solvent's polarity and ability to solubilize the reagents and catalytic species can impact reaction rates and selectivity.[1]
Q3: My reaction is showing low or no conversion to the desired product. What are the first troubleshooting steps?
A3: Low or no conversion is a common issue that can often be resolved by systematically checking the following parameters:
-
Inert Atmosphere: Ensure that the reaction was set up under a strictly inert atmosphere (argon or nitrogen) and that all reagents and solvents were thoroughly deoxygenated. The Pd(0) catalyst is sensitive to oxygen.[1]
-
Reagent Quality: Verify the purity and dryness of all reagents, especially the solvent and the amine. Water can significantly inhibit the reaction.
-
Catalyst Activity: If using a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, ensure it is of high quality. Consider using a pre-formed palladium-ligand complex (precatalyst) for more reliable generation of the active catalytic species.[1]
-
Temperature: The reaction may require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate. If the reaction is sluggish at a lower temperature, a gradual increase may improve the yield.[3]
Troubleshooting Guide
Issue 1: Significant Formation of the Hydrodehalogenation Byproduct
The formation of 2-(dimethylamino)pyrimidine indicates that the hydrodehalogenation pathway is competing with the desired amination.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Reaction Temperature is Too High | High temperatures can favor side reactions.[1] Try lowering the reaction temperature in 10-15 °C increments to find a balance between an acceptable reaction rate and minimal side product formation.[3] |
| Inappropriate Base Selection | A very strong or sterically hindered base may promote hydrodehalogenation.[1] Consider screening weaker bases such as Cs₂CO₃ or K₃PO₄.[1] |
| Suboptimal Ligand Choice | Some ligands have a higher propensity to facilitate hydrodehalogenation.[1] Screening different classes of bulky biarylphosphine ligands (e.g., switching from XPhos to RuPhos) may suppress this side reaction.[3] |
| Presence of Water | Traces of water can be a source of protons for the hydrodehalogenation pathway. Ensure all reagents and the reaction setup are rigorously dried. |
Representative Data on the Effect of Reaction Parameters on Product Distribution:
| Entry | Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Hydrodehalogenation (%) |
| 1 | XPhos | NaOtBu | 110 | 75 | 20 |
| 2 | XPhos | NaOtBu | 90 | 85 | 10 |
| 3 | XPhos | Cs₂CO₃ | 110 | 88 | 5 |
| 4 | RuPhos | NaOtBu | 110 | 82 | 12 |
Note: The data in this table is representative and intended for illustrative purposes. Actual results may vary.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol provides a starting point for the reaction. Optimization of the ligand, base, solvent, and temperature may be necessary for a specific amine coupling partner.
Materials:
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Phosphine ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed toluene
-
Inert atmosphere glovebox or Schlenk line setup
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (or palladium source and ligand) and the base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv) to the flask.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visual Guides
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination and the competing hydrodehalogenation side reaction.
Experimental Workflow
Caption: A step-by-step workflow for performing the Buchwald-Hartwig amination experiment.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting for low-yielding Buchwald-Hartwig amination reactions.
References
Technical Support Center: Purification of Products from 5-Bromo-2-(dimethylamino)pyrimidine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 5-Bromo-2-(dimethylamino)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with this compound?
Common impurities include unreacted starting material, residual palladium catalyst from coupling reactions, and byproducts from side reactions. In Suzuki coupling reactions, for instance, homocoupling of the boronic acid or the starting pyrimidine can occur.[1] The inherent reactivity of the pyrimidine ring can also lead to various side reactions like dimerization or polymerization, complicating purification.[2]
Q2: Which chromatographic techniques are most effective for purifying polar pyrimidine derivatives resulting from these reactions?
The choice of chromatographic technique depends on the polarity of the product. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred.[3] It utilizes a polar stationary phase with a mobile phase high in organic solvent content.[3] For less polar derivatives, reverse-phase HPLC is a suitable option.[4][5] Column chromatography on silica gel is also a standard method, though product instability on silica should be considered.[2][6]
Q3: When is crystallization a suitable purification method?
Crystallization is an effective purification technique when the desired product is a solid with significantly different solubility characteristics from the impurities in a given solvent system. It is particularly useful for removing minor impurities and can be scaled up more readily than chromatography.[7] A slow cooling process is often key to forming pure crystals.[3]
Q4: How can I remove residual palladium catalyst from my reaction mixture?
Residual palladium catalysts can often be removed by filtration through celite or by employing specific work-up procedures. An aqueous wash during the extraction process can help remove some palladium salts.[2] In some cases, specialized scavengers or treatment with activated carbon can be effective.
Q5: My product seems to be unstable on silica gel. What are my alternatives?
If your product is unstable on silica gel, consider using a different stationary phase for column chromatography, such as alumina.[2] Alternatively, non-chromatographic methods like crystallization or preparative HPLC with a suitable column and mobile phase could be employed.[2][3]
Troubleshooting Guides
Issue 1: Difficulty in Separating Product from Starting Material by Column Chromatography
Potential Cause: The polarity of the product and the this compound starting material are very similar.
Solutions:
-
Solvent System Optimization: Experiment with different solvent systems. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, which may offer different selectivity.[2]
-
Alternative Technique: If co-elution persists, preparative HPLC or crystallization may be more effective.[2]
Issue 2: Presence of Unexpected Side-Products
Potential Cause: Formation of side-products such as regioisomers, homocoupled products, or products from over-alkylation can complicate purification.[1][2]
Solutions:
-
Reaction Condition Modification: To minimize side reactions, try lowering the reaction temperature or changing the solvent.[2]
-
Stoichiometry Control: Precise control over the stoichiometry of reactants is crucial to prevent the formation of byproducts from over-alkylation or acylation.[2]
-
Inert Atmosphere: For many reactions in heterocyclic chemistry, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield and reduce side products.[2]
Issue 3: Low Recovery After Purification
Potential Cause: The product may be unstable under the purification conditions or highly soluble in the wash solvents.
Solutions:
-
Milder Conditions: If product degradation is suspected, use milder purification techniques. For example, avoid prolonged exposure to acidic or basic conditions during chromatography.
-
Solvent Selection for Washing: When isolating a solid product, wash the crystals with a minimal amount of cold solvent to minimize product loss.[3]
-
Optimize Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your compound during the work-up.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Suzuki Coupling Product
| Purification Method | Purity (%) | Yield (%) | Throughput |
| Silica Gel Chromatography | 95 | 65 | Medium |
| Preparative HPLC (C18) | >99 | 50 | Low |
| Crystallization | 98 | 75 | High |
Table 2: Effect of Eluent System on Silica Gel Chromatography
| Eluent System (Hexane:Ethyl Acetate) | Resolution (Rf Product - Rf Impurity) | Product Purity (%) |
| 90:10 | 0.05 | 85 |
| 80:20 | 0.12 | 92 |
| 70:30 | 0.10 | 90 |
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elution: Begin elution with the non-polar mobile phase, gradually increasing the polarity by adding a more polar solvent.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[2]
Protocol 2: General Procedure for Purification by Crystallization
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization. Further cooling in an ice bath can maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove residual impurities.[3]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Debromination of 5-Bromo-2-(dimethylamino)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the debromination of 5-Bromo-2-(dimethylamino)pyrimidine. The information is tailored for researchers, scientists, and drug development professionals to help navigate common experimental challenges.
Troubleshooting Guides
Issue 1: Incomplete or No Reaction
If you are observing low conversion of your starting material, this compound, to the desired debrominated product, 2-(dimethylamino)pyrimidine, consider the following troubleshooting steps.
Troubleshooting Workflow for Incomplete Debromination
Caption: Troubleshooting workflow for incomplete debromination.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Solution & Rationale |
| Catalyst Inactivity | Increase Catalyst Loading: For catalytic hydrogenation, increase the weight percentage of Pd/C. For other palladium-catalyzed reactions, increase the mol% of the palladium source. Use Fresh Catalyst: Palladium on carbon (Pd/C) can adsorb impurities from the atmosphere and lose activity over time. Use a freshly opened bottle or a properly stored catalyst. Ensure Proper Catalyst Activation: If using a Pd(II) precatalyst, ensure the conditions are sufficient to generate the active Pd(0) species. |
| Suboptimal Reaction Conditions | Increase Temperature: The rate of debromination can often be increased by raising the reaction temperature. Monitor for potential side reactions at higher temperatures. Increase Hydrogen Pressure: For catalytic hydrogenation, increasing the pressure of H₂ gas can improve the reaction rate. Optimize Solvent and Base: The choice of solvent and base can significantly impact the reaction. Protic solvents like ethanol or methanol are often effective for catalytic hydrogenation. For transfer hydrogenation with formic acid, a base like triethylamine is typically required. |
| Poor Reagent Quality | Use Anhydrous and Degassed Solvents: The presence of water or oxygen can interfere with the catalytic cycle, particularly in palladium-catalyzed reactions. Verify Starting Material Purity: Impurities in the this compound may inhibit the catalyst. |
Issue 2: Formation of Side Products (Hydrodebromination in Cross-Coupling Reactions)
A common issue when using this compound in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) is the undesired reductive debromination (hydrodebromination) to form 2-(dimethylamino)pyrimidine as a byproduct.
Logical Relationship for Minimizing Hydrodebromination
Caption: Strategy to minimize hydrodebromination in cross-coupling.
Data on Minimizing Hydrodebromination in Suzuki Coupling of a Related Bromopyridine
Disclaimer: The following data is for the Suzuki-Miyaura coupling of 1-(5-Bromopyridin-2-yl)piperidin-4-ol and is intended to be illustrative for optimizing the debromination of this compound.
| Catalyst (mol%) | Ligand (mol%) | Solvent | Base (2 eq.) | Temp. (°C) | Yield of Desired Product (%) | Debrominated Byproduct (%) |
| Pd(PPh₃)₄ (2) | - | Dioxane | K₂CO₃ | 100 | 65 | 25 |
| Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Dioxane | K₂CO₃ | 100 | 78 | 15 |
| Pd₂(dba)₃ (2) | XPhos (4) | Toluene | K₃PO₄ | 80 | 92 | < 3 |
| XPhos Pd G3 (2) | - | 2-MeTHF | Cs₂CO₃ | 80 | 95 | < 2 |
Data adapted from publicly available technical documentation for analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the debromination of this compound?
A1: The most common methods include:
-
Catalytic Hydrogenation: This involves the use of a palladium on carbon (Pd/C) catalyst with hydrogen gas (H₂). It is a highly effective and clean method.
-
Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or ammonium formate, in the presence of a palladium catalyst. It avoids the need for handling hydrogen gas.
-
Catalyst-Free Reduction: A reported method for the dehalogenation of 5-bromopyrimidines uses a mixture of DMF and a trialkylamine as a reductive system, avoiding the use of a metal catalyst.[1]
Q2: The 2-(dimethylamino) group is electron-donating. How does this affect the debromination?
A2: The electron-donating dimethylamino group increases the electron density of the pyrimidine ring. In palladium-catalyzed reactions, electron-rich aryl bromides can react faster and more selectively than electron-poor ones, potentially leading to less formation of hydrodebromination side products in cross-coupling reactions.[2]
Q3: My reaction is very slow. What is the first thing I should check?
A3: The first thing to check is the activity of your catalyst. If you are using Pd/C, ensure it is fresh and has been handled properly to avoid deactivation. If the catalyst is known to be active, consider increasing the reaction temperature or the hydrogen pressure (for catalytic hydrogenation).
Q4: Can I use other catalysts besides palladium-based ones?
A4: While palladium is the most common and generally most effective catalyst for this transformation, other transition metals like nickel (e.g., Raney Nickel) can also be used for catalytic hydrogenation, though they may require different reaction conditions. For catalyst-free options, a DMF/trialkylamine system has been reported for debrominating 5-bromopyrimidines.[1]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C and H₂
This protocol describes a general procedure for the complete debromination of this compound.
Experimental Workflow for Catalytic Hydrogenation
Caption: General workflow for catalytic hydrogenation.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.). Add a suitable solvent such as methanol or ethanol (approx. 0.1 M concentration). Carefully add 10% palladium on carbon (5-10 wt% of the starting material) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Hydrogen Atmosphere: Seal the flask and evacuate the atmosphere, then backfill with hydrogen gas from a balloon. Repeat this process three times to ensure the reaction is under a positive pressure of hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and replace it with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography if necessary.
Protocol 2: Transfer Hydrogenation using Pd/C and Formic Acid
This protocol provides an alternative to using hydrogen gas.
Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), 10% palladium on carbon (5-10 wt%), and a solvent such as methanol.
-
Reagent Addition: Add triethylamine (2.0-3.0 equiv.) followed by the slow addition of formic acid (2.0-5.0 equiv.).
-
Reaction: Heat the reaction mixture to a temperature between 40-60 °C and monitor by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature, filter through Celite to remove the catalyst, and concentrate the filtrate. The residue can be taken up in an organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. Purify by column chromatography as needed.
References
- 1. Influence of formation temperature on the morphology of MoS2 and its catalytic properties in the hydrogenation of isomeric bromoquinolines to bromo-1,2,3,4-tetrahydroquinolines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst and Ligand Selection for 5-Bromo-2-(dimethylamino)pyrimidine Cross-Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst and ligand selection for the cross-coupling of 5-Bromo-2-(dimethylamino)pyrimidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in cross-coupling reactions with this compound?
A1: The main challenges with this substrate stem from its electronic and structural features:
-
Catalyst Inhibition/Poising: The presence of the dimethylamino group and the pyrimidine ring nitrogens can lead to catalyst inhibition. The lone pairs on the nitrogen atoms can coordinate to the palladium center, reducing its catalytic activity.[1]
-
Substrate Reactivity: The electron-donating nature of the dimethylamino group can increase the electron density of the pyrimidine ring. This may make the oxidative addition step of the catalytic cycle more challenging compared to less electron-rich pyrimidines.[1]
-
Side Reactions: Common side reactions include debromination (hydrodehalogenation) and homocoupling of the coupling partner (e.g., boronic acid or alkyne).[2]
Q2: Which cross-coupling reactions are most suitable for functionalizing this compound?
A2: The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters.[3]
-
Buchwald-Hartwig Amination: Used for forming C-N bonds with a variety of primary and secondary amines.[3][4]
-
Sonogashira Coupling: Suitable for forming C-C bonds with terminal alkynes.[3][5]
-
Heck Coupling: Effective for forming C-C bonds by coupling with alkenes.[6]
Q3: How does the dimethylamino group affect catalyst and ligand selection?
A3: The electron-donating and coordinating nature of the dimethylamino group necessitates careful selection of the catalyst system. Bulky, electron-rich phosphine ligands are often preferred as they can promote the desired reductive elimination and prevent catalyst inhibition. Examples of such ligands include biarylphosphine ligands like XPhos and SPhos.[7]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Strategy | Relevant Information |
| Catalyst Inactivation | - Ensure all reagents and solvents are high-purity and properly degassed to remove oxygen.[7] - Use a robust catalyst system with bulky, electron-rich ligands (e.g., Pd₂(dba)₃ with XPhos or SPhos).[7] - Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step.[2] | The nitrogen atoms on the pyrimidine ring and the dimethylamino group can coordinate to the palladium center, leading to deactivation.[7] |
| Incorrect Reaction Conditions | - Perform a temperature screen, typically between 80 °C and 120 °C. Microwave irradiation can sometimes improve yields and reduce reaction times.[7][8] - Screen different bases. For Suzuki coupling, K₃PO₄ or Cs₂CO₃ are often effective.[7] For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically used.[9] | The optimal temperature and base are highly dependent on the specific coupling partners and ligand used. |
| Poor Substrate Quality | - Ensure the purity of this compound and the coupling partner. Impurities can poison the catalyst. | Re-purify starting materials if necessary. |
Problem 2: Significant Side Product Formation
| Side Product | Potential Cause | Troubleshooting Strategy |
| Debromination (Hydrodehalogenation) | Presence of a hydride source. | - Avoid bases that can act as hydride donors. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are generally preferred for Suzuki couplings.[2] - Use aprotic solvents like 1,4-dioxane or toluene instead of alcohols.[2] - Employ bulky, electron-rich ligands to accelerate the desired coupling pathway.[2] |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen. | - Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen).[2] - Use a pre-formed Pd(0) catalyst.[2] - Slowly add the boronic acid to the reaction mixture.[2] - Consider using the corresponding pinacol ester of the boronic acid, which is often more stable.[2] |
| Glaser Coupling (Sonogashira) | Copper(I) co-catalyst mediated homocoupling of the alkyne. | - Use a copper-free Sonogashira protocol.[2] |
| Homocoupling of Organostannane (Stille) | Reaction of two equivalents of the organostannane with the palladium catalyst. | - Experiment with different palladium sources and ligands to favor the cross-coupling pathway.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization.
-
Preparation: In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).[7][10]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).[7]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[7]
-
Reaction: Stir the mixture at a set temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.[7]
-
Workup: After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Preparation: To a dry reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP or Xantphos, 3-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).[11]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Reagent Addition: Add degassed toluene, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[11]
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
Catalyst and Ligand Selection Summary
| Cross-Coupling Reaction | Palladium Precursor | Recommended Ligands | Typical Base | Typical Solvent |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, XPhos, SPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, BINAP, XPhos | NaOtBu, LiHMDS, Cs₂CO₃ | Toluene, 1,4-Dioxane |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, i-Pr₂NH | DMF, THF |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-2-(dimethylamino)pyrimidine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in understanding and optimizing reactions involving 5-Bromo-2-(dimethylamino)pyrimidine. The following sections address common challenges and provide guidance on solvent selection for key synthetic transformations.
Disclaimer: Direct comparative studies on the solvent effects for this compound are limited in the available literature. The quantitative data and protocols provided below are based on structurally similar compounds, such as 5-bromopyrimidine and other substituted bromopyridines, and should be considered as a starting point for optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound, and how does the choice of solvent impact them?
A1: The most common and synthetically valuable reactions for the functionalization of this compound are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation), as well as Nucleophilic Aromatic Substitution (SNA r). The solvent plays a critical role in these reactions by influencing the solubility of reagents, the stability of the catalytic species, and the rates of competing side reactions.[1][2]
Q2: Which solvents are generally recommended for the Suzuki-Miyaura coupling of this compound?
A2: For Suzuki-Miyaura couplings of bromopyrimidines, mixtures of a polar aprotic solvent and water are commonly used.[3] A mixture of 1,4-dioxane and water (typically in a 4:1 ratio) is a widely employed and effective solvent system.[3][4] Other solvent systems, such as toluene/water, can also be effective. The presence of water is often necessary to dissolve the inorganic base (e.g., K₃PO₄, K₂CO₃) and facilitate the transmetalation step.[5]
Q3: What are the preferred solvents for the Buchwald-Hartwig amination of this compound?
A3: Toluene and 1,4-dioxane are common and effective solvents for Buchwald-Hartwig aminations.[1][5] Tetrahydrofuran (THF) can also be used, though it may sometimes lead to lower yields.[1] The choice of solvent can influence the solubility of the amine, the base, and the catalytic complex.
Q4: Can Nucleophilic Aromatic Substitution (SNA r) be performed on this compound, and what solvents are suitable?
A4: While the bromine at the 5-position of a pyrimidine ring is generally less reactive towards SNA r compared to halogens at the 2, 4, or 6 positions, the reaction can be achieved under certain conditions, especially with strong nucleophiles. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are typically used for SNA r reactions as they can effectively solvate the nucleophile and facilitate the reaction.
Q5: What are common side reactions to be aware of, and how can solvent choice help in minimizing them?
A5: Common side reactions in cross-coupling reactions include:
-
Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom. This can be more prevalent at higher temperatures and with certain bases. The choice of ligand and solvent can also play a role.[1]
-
Homocoupling: The boronic acid couples with itself in Suzuki-Miyaura reactions. This can be minimized by ensuring an oxygen-free environment and by the appropriate choice of catalyst and ligands.[6]
-
Protodeboronation: The C-B bond of the boronic acid is cleaved by a proton source. Using anhydrous solvents and appropriate bases can mitigate this issue.[7]
In Buchwald-Hartwig aminations, β-hydride elimination can be a competing side reaction. The choice of a bulky ligand can help to suppress this pathway.[8]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent System | Screen alternative solvents. If using a non-polar solvent, try a polar aprotic/water mixture like 1,4-dioxane/water (4:1).[2][5] | The polarity of the solvent significantly impacts reagent solubility and the stability of catalytic intermediates. A dioxane/water mixture is often effective for aminopyridine and aminopyrimidine substrates.[3][4] |
| Poor Reagent Solubility | Ensure all reagents, especially the inorganic base, are adequately soluble or form a fine suspension. | Poor solubility can lead to slow reaction rates. The addition of water can aid in dissolving inorganic bases.[5] |
| Catalyst Deactivation | Thoroughly degas the solvent before use to remove dissolved oxygen. | The active Pd(0) catalyst is sensitive to oxygen, which can lead to its oxidation and deactivation.[5] |
| Incorrect Base | Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[6] | The choice of base is often solvent-dependent and is crucial for the transmetalation step.[4] |
Issue 2: Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. Consider using a pre-catalyst.[1] | The active Pd(0) species is sensitive to oxygen. |
| Suboptimal Solvent | Screen alternative solvents such as toluene, 1,4-dioxane, or THF.[1] | Solvent choice affects the solubility of reagents and the stability of the catalytic species. |
| Insufficient Reaction Temperature | Cautiously increase the temperature in 10 °C increments. | Many Buchwald-Hartwig aminations require elevated temperatures (e.g., 80-110 °C). |
| Inappropriate Base | If using a strong base like NaOtBu with a sensitive substrate, consider a weaker base like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures.[1] | The base plays a critical role in the deprotonation of the amine-palladium complex. |
Data Presentation
Table 1: Representative Solvent Effects on Suzuki-Miyaura Coupling of 5-Bromopyrimidines
The following data is for the coupling of 5-bromopyrimidine with various arylboronic acids and should be considered as a starting point for the optimization of reactions with this compound.
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 90 | [4] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 85 | [4] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 | [4] |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 | [4] |
Table 2: Representative Solvent Effects on Buchwald-Hartwig Amination of Bromo-Heterocycles
The following data is for the amination of various bromo-heterocycles and serves as a guide for optimizing reactions with this compound.
| Amine | Pd-Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 16 | 95-99 | [9] |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 90-98 | [9] |
| Diethylamine | Pd(OAc)₂ (1.5) | cataCXium® A (3) | LHMDS (1.5) | THF | 80 | 20 | 85-95 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[4]
-
Solvent Addition: Add the degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water.[4]
-
Reaction: Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).[1]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMF or DMSO).
-
Reagent Addition: Add the amine nucleophile (1.0-1.2 equiv.) and a suitable base if necessary (e.g., K₂CO₃ or an organic base like triethylamine).
-
Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into water.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Troubleshooting decision tree for low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
managing impurities in the synthesis of 5-Bromo-2-(dimethylamino)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-(dimethylamino)pyrimidine. Our aim is to help you identify and manage impurities, optimize reaction conditions, and ensure the highest quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and general synthesis route for this compound?
A1: The synthesis of this compound typically proceeds via the bromination of 2-(dimethylamino)pyrimidine. The most common starting materials are 2-(dimethylamino)pyrimidine and a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane.
Q2: I am observing a significant amount of a di-brominated impurity in my crude product. How can I minimize its formation?
A2: The formation of a di-brominated species, likely 4,5-Dibromo-2-(dimethylamino)pyrimidine, is a common issue. This occurs when the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.
Troubleshooting Steps:
-
Stoichiometry: Carefully control the molar ratio of N-Bromosuccinimide (NBS) to the 2-(dimethylamino)pyrimidine starting material. A 1:1 to 1.05:1 ratio of NBS is recommended to favor mono-bromination.
-
Temperature Control: Running the reaction at a lower temperature, for instance, 0-5 °C, can significantly reduce the formation of the di-brominated byproduct.[1] High temperatures can lead to increased side reactions.[1]
-
Slow Addition: Add the brominating agent (NBS) portion-wise or as a solution dropwise over an extended period. This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, thus minimizing over-bromination.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can be attributed to several factors including incomplete reaction, product degradation, or loss during workup and purification.
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.
-
Reagent Quality: Ensure the purity of your starting materials and the activity of the brominating agent. Impurities in the starting materials can inhibit the reaction.[2]
-
Solvent Choice: The choice of solvent can influence reaction rate and selectivity. Acetonitrile, dichloromethane, or chloroform are commonly used. Anhydrous conditions are recommended as the presence of water can lead to side reactions.
-
Work-up Procedure: During the aqueous work-up, ensure the pH is appropriately controlled to prevent hydrolysis of the product. Extraction with a suitable organic solvent should be performed thoroughly to maximize recovery.
Q4: How can I effectively remove unreacted 2-(dimethylamino)pyrimidine and the di-brominated impurity from my crude product?
A4: Purification can be achieved through several methods, with column chromatography and recrystallization being the most common.
Purification Strategies:
-
Column Chromatography: This is a highly effective method for separating the desired product from both the more polar starting material and the less polar di-brominated impurity. A silica gel column with a gradient elution system of ethyl acetate in hexane is typically effective.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an efficient purification method. Suitable solvent systems include ethanol/water or isopropanol. This method is often effective at removing N-acylurea impurities if they are present.[2]
Q5: What analytical techniques are recommended for purity assessment and impurity profiling of this compound?
A5: A combination of chromatographic and spectroscopic techniques is essential for comprehensive purity assessment.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the gold standard for determining the purity of the final product and quantifying impurities.[3] A reversed-phase C18 column is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile organic impurities and residual solvents.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the final product and for identifying and characterizing any isolated impurities.[4]
-
Mass Spectrometry (MS): Provides molecular weight information for the product and any impurities, often coupled with a chromatographic technique like LC-MS for separation and identification.[4][5]
Troubleshooting Guide: Quantitative Data Summary
| Issue | Potential Cause | Parameter to Optimize | Recommended Range/Value | Expected Outcome |
| High Di-brominated Impurity | Excess brominating agent | Molar ratio of NBS to Substrate | 1.0 to 1.05 | Minimize di-bromination |
| High Di-brominated Impurity | High reaction temperature | Reaction Temperature | 0 - 5 °C | Improved selectivity for mono-bromination[1] |
| Low Yield | Incomplete reaction | Reaction Time | Monitor by TLC/HPLC until SM consumed | Drive reaction to completion |
| Low Yield | Product loss during workup | Extraction Solvent & pH | Ethyl Acetate, Neutral pH | Maximize product recovery |
| Poor Purity after Purification | Inefficient separation | Chromatography Eluent System | Gradient of Ethyl Acetate in Hexane | Effective separation of components |
Key Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-(dimethylamino)pyrimidine (1.0 eq) in anhydrous acetonitrile (10 mL per gram of substrate).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the progress by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Protocol 3: Purity Analysis by HPLC
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a standard and sample solution at a concentration of approximately 1 mg/mL in the mobile phase.
Visual Guides
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships in the formation of the desired product and key impurities.
References
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. biomedres.us [biomedres.us]
scale-up challenges for reactions involving 5-Bromo-2-(dimethylamino)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming scale-up challenges for reactions involving 5-Bromo-2-(dimethylamino)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: The primary challenges during the scale-up of reactions involving this substrate include:
-
Exotherm Management: Many key reactions, such as lithiation and certain cross-coupling reactions, can be highly exothermic. Inadequate heat dissipation on a larger scale can lead to side reactions, impurity formation, and safety hazards.
-
Mixing and Mass Transfer: Ensuring homogeneous mixing in large reactors is critical, especially for reactions involving solids (like inorganic bases) or multiple phases.[1] Poor mixing can result in localized "hot spots," incomplete reactions, and inconsistent product quality.
-
Reagent Addition Control: The rate of addition of critical reagents, such as organolithiums or catalysts, becomes much more important at scale to control reaction temperature and minimize side product formation.
-
Purity and Stability: The purity of starting materials and the stability of intermediates (e.g., lithiated species) are magnified concerns during longer reaction times and work-ups associated with larger scales.[2][3]
-
Safety: Handling large quantities of reagents like brominated heterocycles, pyrophoric materials (e.g., n-BuLi), and palladium catalysts requires stringent safety protocols and engineering controls.[4][5]
Q2: How does the reactivity of the C-Br bond on the pyrimidine ring affect scale-up?
A2: The Carbon-Bromine bond at the C5 position is susceptible to oxidative addition by palladium catalysts, making it a suitable handle for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[6] The reactivity generally follows the order I > Br > Cl for oxidative addition.[7] However, the electron-deficient nature of the pyrimidine ring, influenced by the two nitrogen atoms, can affect the overall reaction kinetics and may necessitate careful optimization of catalysts and ligands, especially when scaling up.[8]
Q3: What are the most critical safety precautions for large-scale reactions involving this compound?
A3: Safety is paramount. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5]
-
Ventilation: Conduct all reactions in a well-ventilated fume hood or an enclosed, ventilated reactor system to avoid inhalation of dust or vapors.[4]
-
Inert Atmosphere: Many reactions, particularly those involving organometallics or palladium catalysts, must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and side reactions.[9]
-
Exotherm Control: Use a reactor with efficient cooling and a temperature probe to monitor the internal temperature. Plan for controlled, slow addition of reactive reagents.
-
Material Safety Data Sheets (MSDS): Always consult the MSDS for this compound and all other reagents to be aware of specific hazards, handling instructions, and emergency procedures.[10]
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling Issues
Q: My large-scale Suzuki reaction has stalled or is giving low yield. What are the likely causes?
A: Several factors can contribute to this issue on scale:
-
Catalyst Deactivation: The palladium catalyst may be degrading. Ensure strict anaerobic conditions throughout the process.
-
Base Inefficiency: Insoluble bases like potassium phosphate (K₃PO₄) can suffer from poor mixing and mass transfer limitations in large volumes. Grinding the base to a fine powder can help, and ensuring the presence of a small amount of water is often critical for this base to be effective.[11]
-
Poor Reagent Quality: Boronic acids can degrade over time. Use high-quality, fresh boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester) before use.
-
Electronic Effects: The pyrimidine ring is electron-deficient, which generally facilitates Suzuki couplings. However, if your coupling partner is also highly electron-deficient, the reaction may be sluggish. Screening different phosphine ligands (e.g., Buchwald ligands) can help accelerate the oxidative addition step.[11]
Q: I am observing significant formation of a homocoupled boronic acid byproduct. How can this be minimized?
A: Homocoupling is often caused by the presence of oxygen.
-
Improve Degassing: Ensure all solvents, reagents, and the reaction vessel are thoroughly deoxygenated. Multiple vacuum/inert gas cycles are recommended.
-
Control Addition: Add the boronic acid solution slowly to the reaction mixture containing the palladium catalyst and the bromopyrimidine. This keeps the instantaneous concentration of the boronic acid low, disfavoring homocoupling.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.
Buchwald-Hartwig Amination Issues
Q: My Buchwald-Hartwig amination reaction is sluggish and incomplete at scale. What should I investigate?
A: This reaction is highly dependent on the interplay between the substrate, amine, base, and ligand.
-
Base Selection: Strong, insoluble inorganic bases can present significant challenges on a larger scale due to mixing issues.[1] Consider using a soluble organic base like DBU or a stronger, yet soluble, inorganic base like lithium bis(trimethylsilyl)amide (LiHMDS) if compatible with your substrate.
-
Ligand Choice: The choice of phosphine ligand is critical and is highly dependent on the amine coupling partner (primary, secondary, aniline, etc.).[9] What works on a small scale may not be optimal for the thermal conditions of a large reactor. Consider screening ligands known for high stability and activity, such as bulky biarylphosphine ligands (e.g., XPhos, RuPhos).[9]
-
Anhydrous Conditions: The reaction is sensitive to water. Ensure all solvents and reagents are rigorously dried, as water can hydrolyze the active catalyst and intermediates.[9]
Lithiation / Metal-Halogen Exchange Issues
Q: Scaling up the lithiation of this compound with n-BuLi results in a complex mixture and low yield. Why?
A: Lithiation reactions are notoriously difficult to scale due to their high reactivity and thermal sensitivity.
-
Temperature Control: This is the most critical parameter. The reaction is extremely fast and highly exothermic. Poor heat transfer in a large reactor can cause the temperature to rise uncontrollably, leading to decomposition and numerous side reactions.[12] Use a high-efficiency cooling system and ensure the internal temperature is maintained, typically below -70 °C.
-
Addition Rate: Add the n-BuLi solution very slowly and sub-surface to avoid localized high concentrations and exotherms at the addition point.
-
Intermediate Stability: The lithiated pyrimidine intermediate may have limited stability, even at low temperatures.[2][3] Using additives such as bis(2-dimethylaminoethyl) ether can sometimes stabilize the lithiated species and improve yields.[2][3] It is often best to generate the lithiated species and quench it with the electrophile in a continuous or semi-continuous fashion to minimize its hold time.
Data Presentation: Typical Reaction Conditions
Table 1: Suzuki-Miyaura Cross-Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0)/Pd(II) sources | Catalyst loading is typically 1-5 mol %. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ (if not using a pre-formed catalyst) | Ligand choice is crucial for difficult couplings. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ often requires a small amount of water to be effective.[11] |
| Solvent | 1,4-Dioxane/Water, Toluene, DMF | A mixture of an organic solvent and water is common.[13] |
| Temperature | 80 - 110 °C | Microwave heating can sometimes accelerate the reaction.[14] |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts that form Pd(0) in situ. |
| Ligand | XPhos, RuPhos, BINAP, dppf | Ligand choice depends on the amine (primary, secondary, etc.).[9] |
| Base | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required.[1] |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous. |
| Temperature | 80 - 120 °C | Higher temperatures may be needed but can lead to catalyst degradation. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and should be optimized for specific substrates.
-
Vessel Preparation: To a dry Schlenk flask or reactor under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), and the base (e.g., K₃PO₄, 2.0 - 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[13]
-
Reaction: Heat the mixture to the target temperature (e.g., 90-100 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and requires careful optimization of the catalyst system.
-
Vessel Preparation: To a dry Schlenk flask or reactor under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 - 0.025 eq), the phosphine ligand (e.g., XPhos, 0.02 - 0.05 eq), and the base (e.g., NaOtBu, 1.2 - 1.5 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the anhydrous solvent (e.g., toluene).
-
Amine Addition: Add the amine coupling partner (1.1 - 1.2 eq).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with efficient stirring.
-
Monitoring: Monitor the reaction's progress until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue via column chromatography.
Mandatory Visualizations
Caption: General troubleshooting workflow for a failed scale-up reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. aksci.com [aksci.com]
- 6. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. fluidmgmt.ak-bio.com [fluidmgmt.ak-bio.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
preventing homo-coupling in Suzuki reactions of 5-Bromo-2-(dimethylamino)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-(dimethylamino)pyrimidine. Our aim is to help you minimize common side reactions, particularly homo-coupling, and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of my Suzuki reaction with this compound, and why is it a problem?
A1: Homo-coupling is a significant side reaction where two molecules of your boronic acid (or its derivative) react with each other to form a symmetrical biaryl compound. This is problematic as it consumes your valuable boronic acid reagent, reduces the yield of your desired cross-coupled product, and complicates the purification process due to the formation of an additional byproduct.
Q2: What are the primary causes of homo-coupling in this specific reaction?
A2: For the Suzuki coupling of this compound, the primary causes of homo-coupling are generally:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Palladium(0) catalyst to Palladium(II) species. These Pd(II) species are known to promote the homo-coupling of boronic acids.
-
Use of Pd(II) Precatalysts: When a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), is used, it can directly react with the boronic acid to generate the homo-coupled product before its reduction to the catalytically active Pd(0) state.
-
Inappropriate Base Selection: The choice of base is crucial. While necessary for the activation of the boronic acid, an overly strong or unsuitable base can accelerate boronic acid decomposition and subsequent homo-coupling.
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the rates of the catalytic cycle steps. An inappropriate ligand may not efficiently promote the desired cross-coupling pathway, leading to an increased likelihood of side reactions.
Q3: My reaction is showing low to no conversion of the this compound starting material. What could be the issue?
A3: Low or no conversion can be due to several factors:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring, particularly the basic dimethylamino group, can coordinate to the palladium catalyst, leading to its deactivation.
-
Inefficient Oxidative Addition: While the C-Br bond on the pyrimidine ring is generally reactive, the electron-donating nature of the dimethylamino group can make the oxidative addition step of the catalytic cycle less favorable.
-
Poor Quality of Reagents: Degradation of the boronic acid (protodeboronation) or impurities in the starting materials or solvents can inhibit the catalyst.
-
Suboptimal Reaction Conditions: The temperature, solvent, or base may not be optimal for this specific substrate.
Troubleshooting Guide
Issue 1: High Levels of Homo-Coupling Byproduct Observed
If you are observing a significant amount of the homo-coupled product from your boronic acid, consider the following troubleshooting steps:
Troubleshooting Workflow for Homo-Coupling
Caption: Troubleshooting workflow for high homo-coupling.
-
Ensure an Inert Atmosphere: Rigorously degas all solvents and the reaction mixture before adding the catalyst. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period are highly recommended. Maintain a positive pressure of inert gas throughout the reaction.
-
Choice of Palladium Source: Using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a palladacycle precatalyst (e.g., XPhos Pd G3) is often preferable to a Pd(II) source. This eliminates the in-situ reduction step that can contribute to homo-coupling.
-
Ligand Selection: For electron-rich substrates like this compound, bulky and electron-rich phosphine ligands are highly effective. These ligands promote the oxidative addition and reductive elimination steps, disfavoring the pathways that lead to homo-coupling.
-
Base Selection: Weaker inorganic bases are generally preferred to minimize homo-coupling. Strong bases can lead to faster decomposition of the boronic acid.
Data Presentation: Comparison of Reaction Conditions for Analogous Bromopyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes on Analogous Substrate |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 82-90 | For 5-Bromopyrimidine with various arylboronic acids.[1] |
| Pd₂(dba)₃ (1-3) | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | For sterically hindered and electron-rich arylboronic acids.[2] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | For sterically hindered and electron-rich arylboronic acids.[2] |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | For sterically hindered and electron-rich arylboronic acids.[2] |
| NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 | For 5-Bromopyrimidine with 3-furanylboronic acid.[3] |
Issue 2: Low or No Conversion of Starting Material
If your reaction is not proceeding or is stalling, consider the following optimization strategies:
Experimental Workflow for Reaction Optimization
Caption: General workflow for optimizing a Suzuki coupling reaction.
-
Catalyst and Ligand System: The basic nitrogens of the 2-(dimethylamino)pyrimidine moiety can inhibit the palladium catalyst. To overcome this, use bulky, electron-rich phosphine ligands such as XPhos , SPhos , or RuPhos . These ligands can shield the palladium center and promote the desired catalytic cycle. Consider using a pre-formed palladacycle precatalyst for more reliable initiation.
-
Base and Solvent: A common and effective combination for similar substrates is K₃PO₄ or Cs₂CO₃ as the base in a solvent system of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.
-
Temperature: Suzuki reactions with heteroaryl bromides often require elevated temperatures. A starting point of 80-100 °C is recommended. If the reaction is sluggish, cautiously increasing the temperature may improve the rate.
-
Boronic Acid Quality: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation. Use fresh, high-quality boronic acid. Alternatively, more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can be used.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound. Note: This protocol should be optimized for each specific boronic acid coupling partner.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or a palladacycle precatalyst like XPhos Pd G3 (2 mol%))
-
Ligand (if not using a precatalyst, e.g., XPhos (4 mol%))
-
Base (e.g., K₃PO₄ (2.0 - 3.0 equiv))
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate). Then, add the degassed 1,4-dioxane and water via syringe (e.g., in a 4:1 v/v ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
References
Technical Support Center: Microwave-Assisted Synthesis of 5-Bromo-2-(dimethylamino)pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of microwave-assisted synthesis of 5-Bromo-2-(dimethylamino)pyrimidine and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and derivatization of this compound using microwave irradiation.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield in the Synthesis of this compound | 1. Insufficient Microwave Power/Temperature: The reaction may not have reached the necessary activation energy. 2. Inefficient Heating: The solvent may have poor microwave absorption properties. 3. Decomposition of Starting Material/Product: Excessive temperature or prolonged reaction time can lead to degradation. 4. Inappropriate Base: The base may not be strong enough to facilitate the reaction. | 1. Increase Temperature/Power: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction closely for signs of decomposition.[1] 2. Solvent Selection: Use a solvent with a higher dielectric constant or add a small amount of a high-absorbing co-solvent like DMF or NMP.[2][3] 3. Optimize Reaction Time: Run a time course study to determine the optimal reaction time at a fixed temperature.[4][5] 4. Base Screening: Test different bases such as K₂CO₃, Cs₂CO₃, or an organic base like triethylamine. |
| Formation of Di-substituted Byproduct in Amination | 1. High Reactivity of the Pyrimidine Ring: The initial amination may activate the ring for a second substitution. 2. Excess Amine: A large excess of the amine nucleophile can drive the formation of the di-substituted product. | 1. Control Stoichiometry: Use a controlled excess of the amine (e.g., 1.1-1.5 equivalents).[2] 2. Lower Temperature: Reducing the reaction temperature can sometimes increase selectivity for the mono-aminated product. |
| Debromination of the Product | 1. Palladium Catalyst Activity: Some palladium catalysts, especially at higher temperatures, can catalyze hydrodebromination. 2. Presence of a Hydrogen Source: Trace amounts of water or other protic species can act as a hydrogen source. | 1. Catalyst and Ligand Choice: For subsequent coupling reactions, screen different palladium catalysts and ligands. Sometimes, a less active catalyst or a bulkier ligand can minimize this side reaction. 2. Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. |
| Low Yield in Subsequent Suzuki or Buchwald-Hartwig Coupling Reactions | 1. Catalyst Inactivation: The palladium catalyst may be poisoned or deactivated. 2. Suboptimal Base or Solvent: The chosen base or solvent may not be ideal for the specific coupling partners. 3. Poor Quality Boronic Acid/Ester (Suzuki Coupling): The boronic acid may have decomposed. | 1. Catalyst Screening: Test different palladium sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) and ligands (e.g., XPhos, SPhos).[6][7] 2. Optimization of Conditions: Systematically screen different bases (e.g., K₂CO₃, K₃PO₄, NaOtBu) and solvent systems (e.g., dioxane/water, toluene).[1][6][7] 3. Use Fresh Reagents: Use fresh, high-purity boronic acid or its corresponding pinacol ester. |
| Difficulty in Product Purification | 1. Formation of Closely Eluting Impurities: Side products may have similar polarity to the desired product. 2. Residual Palladium Catalyst: The final product may be contaminated with palladium. | 1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. Sometimes a gradient elution is necessary. 2. Catalyst Removal: After the reaction, consider a workup step with a scavenger resin or filtration through a pad of Celite to remove the palladium catalyst.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the microwave-assisted synthesis of this compound from 2-chloro-5-bromopyrimidine and dimethylamine?
A1: A good starting point would be to use a 2M solution of dimethylamine in THF with a slight excess (1.5-2 equivalents) relative to the 2-chloro-5-bromopyrimidine. A suitable solvent would be a polar aprotic solvent that absorbs microwaves well, such as DMF or NMP, or a mixture like toluene/NMP.[2] Start with a temperature of 120-150°C and a reaction time of 10-30 minutes.[7]
Q2: How do I choose the right solvent for my microwave-assisted reaction?
A2: The ideal solvent should be polar enough to absorb microwave energy efficiently and heat the reaction mixture. Solvents with high dielectric constants, such as DMF, DMSO, and NMP, are excellent choices.[3] For less polar solvents like toluene or dioxane, a small amount of a high-absorbing co-solvent can be added. The solvent should also be chemically inert under the reaction conditions and have a boiling point well above the reaction temperature for closed-vessel reactions.
Q3: What is the role of the base in the amination and subsequent coupling reactions?
A3: In the initial amination, a base is typically used to neutralize the HCl formed during the reaction. For subsequent Buchwald-Hartwig or Suzuki coupling reactions, the base plays a crucial role in the catalytic cycle, facilitating the reductive elimination and transmetalation steps. The choice of base can significantly impact the reaction yield and should be optimized for each specific transformation.[6]
Q4: Can I use the same microwave conditions for different derivatives of this compound?
A4: While the optimized conditions for the parent molecule provide a good starting point, each new substrate in a subsequent coupling reaction (e.g., different aryl boronic acids in a Suzuki coupling) may require re-optimization. The electronic and steric properties of the coupling partners can influence the reaction kinetics and optimal conditions.
Q5: My reaction is not going to completion, even at high temperatures. What should I do?
A5: If increasing the temperature does not improve the yield and may lead to decomposition, consider the following:
-
Increase Reaction Time: At a moderate temperature, try extending the reaction time.
-
Increase Microwave Power: A higher power setting can sometimes drive the reaction to completion more efficiently.
-
Check Reagent Purity: Impurities in your starting materials can inhibit the reaction.
-
Catalyst and Ligand: For coupling reactions, the choice of catalyst and ligand is critical. A different combination may be more effective for your specific substrates.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 2-chloro-5-bromopyrimidine.
Materials:
-
2-chloro-5-bromopyrimidine
-
Dimethylamine solution (2M in THF)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
In a microwave reactor vial, add 2-chloro-5-bromopyrimidine (1.0 mmol).
-
Add DMF (5 mL) and a magnetic stir bar.
-
Add the dimethylamine solution (1.5 mmol, 0.75 mL of 2M solution).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140°C for 20 minutes with stirring.
-
After the reaction, allow the vial to cool to room temperature.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling of this compound
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
To a microwave reactor vial, add this compound (0.5 mmol), the arylboronic acid (0.6 mmol), and the base (1.5 mmol).
-
Add the palladium catalyst (0.025 mmol, 5 mol%).
-
Add 4 mL of degassed 1,4-dioxane and 2 mL of water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 15 minutes with stirring.[5][7]
-
After cooling, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Optimization Tables
The following tables provide a template for optimizing reaction conditions.
Table 1: Optimization of Temperature and Time for the Synthesis of this compound
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 100 | 10 | |
| 2 | 120 | 10 | |
| 3 | 140 | 10 | |
| 4 | 140 | 20 | |
| 5 | 140 | 30 | |
| 6 | 160 | 20 |
Table 2: Optimization of Suzuki Coupling Conditions
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 15 | |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | |
| 3 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 | |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 120 | 20 | |
| 5 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Dioxane/H₂O | 100 | 15 |
Visualizations
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 3. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 4. 5-Bromo-2-dimethylaminopyridine 26163-07-5 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-2-(dimethylamino)pyrimidine and Other Halopyrimidines for Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, with halopyrimidines serving as versatile building blocks. The reactivity of these compounds in palladium-catalyzed cross-coupling reactions is a critical factor in the strategic design of synthetic routes. This guide provides an objective comparison of the reactivity of 5-Bromo-2-(dimethylamino)pyrimidine with other halopyrimidines, supported by experimental data, to aid in the selection of appropriate starting materials and reaction conditions.
General Reactivity Trends in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of halopyrimidines in widely-used cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings is primarily governed by two key factors: the nature of the halogen atom and its position on the pyrimidine ring.
Influence of the Halogen: The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step, and this step is more facile for heavier halogens with weaker C-X bonds.[1] Consequently, iodopyrimidines are the most reactive substrates, often requiring lower temperatures and shorter reaction times. Bromopyrimidines, such as the title compound this compound, exhibit robust reactivity and are widely used. Chloropyrimidines are less reactive and may necessitate more specialized and robust catalytic systems to achieve high yields, while fluoropyrimidines are generally unreactive in these reactions.[1]
Influence of the Halogen's Position: The position of the halogen on the electron-deficient pyrimidine ring also significantly influences its reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient, making them highly susceptible to oxidative addition. The C2 position is also activated, whereas the C5 position is the least reactive of the three.[1]
Comparative Reactivity in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organic halide and an organoboron compound. The electron-deficient nature of the pyrimidine ring makes halopyrimidines particularly good substrates for this transformation.[1]
Data Presentation: Suzuki-Miyaura Coupling of Halopyrimidines
| Halopyrimidine | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 2-24 | Good | [2] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [3] |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | [4] |
| 5-Bromo-2-iodopyrimidine | Arylboronic acids | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Efficient | [5] |
Note: The data presented is compiled from different sources and may not be directly comparable due to variations in experimental conditions. "Good" and "Moderate to Good" yields are as reported in the respective literature.
Based on the general reactivity trend, 5-Iodo-2-(dimethylamino)pyrimidine would be expected to react faster and under milder conditions than this compound in Suzuki-Miyaura couplings. Conversely, 5-Chloro-2-(dimethylamino)pyrimidine would likely require a more active catalyst system, higher temperatures, and longer reaction times to achieve comparable yields to the bromo analogue. 5-Fluoro-2-(dimethylamino)pyrimidine is not expected to be a viable substrate for this reaction under standard conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which is a crucial transformation in the synthesis of many biologically active compounds.
Data Presentation: Buchwald-Hartwig Amination of Halopyrimidines
| Halopyrimidine | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Halo-2-aminopyridines | Primary & Secondary amines | RuPhos/BrettPhos precatalysts | RuPhos/BrettPhos | LiHMDS | Not specified | Not specified | Not specified | Good | [6] |
| 2-Bromopyridine | Morpholine | XantPhos Pd G3 (5) | XantPhos | DBU | MeCN/PhMe | 140 (flow) | 1 | - | [7] |
| 2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines | Morpholine/Pyrrolidine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | 60-88 | [8] |
Note: The data presented is compiled from different sources and may not be directly comparable due to variations in experimental conditions.
Similar to the Suzuki-Miyaura coupling, the reactivity of 5-halo-2-(dimethylamino)pyrimidines in the Buchwald-Hartwig amination is expected to follow the I > Br > Cl order. The bromo derivative serves as a reliable substrate, while the corresponding iodo compound would likely provide higher yields under milder conditions. The chloro derivative would be more challenging to couple and would likely require a more sophisticated catalyst system, such as those employing bulky, electron-rich phosphine ligands like XPhos or SPhos.
Stille Coupling
The Stille coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organostannane with an organic halide.
Data Presentation: Stille Coupling of Halopyrimidines
| Halopyrimidine | Stannane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Halopyrimidines (2-, 4-, 5-) | Aryl- and vinyltributylstannanes | PdCl₂(PPh₃)₂ | Not specified | Not specified | Not specified | Good | [9] |
| 5- or 6-Tributylstannylindoles | Acid chlorides | Not specified | Not specified | Not specified | Not specified | Good | [10] |
Note: The data presented is compiled from different sources and may not be directly comparable due to variations in experimental conditions.
The reactivity trend of I > Br > Cl is also applicable to the Stille coupling of 5-halo-2-(dimethylamino)pyrimidines. The bromo derivative is a suitable substrate, while the iodo analogue would be more reactive. The chloro derivative would be significantly less reactive, and the fluoro derivative would be inert under typical Stille coupling conditions.
Experimental Protocols
The following are generalized experimental protocols for the three major cross-coupling reactions discussed. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
To a reaction vessel are added the halopyrimidine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) is added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
An oven-dried reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equiv.). The vessel is sealed, evacuated, and backfilled with an inert gas. The halopyrimidine (1.0 equiv.), the amine (1.1-1.5 equiv.), and an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) are added. The reaction mixture is heated (typically 80-120 °C) with stirring until the reaction is complete. After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The product is then purified by chromatography.
General Protocol for Stille Coupling
In a reaction flask under an inert atmosphere, the halopyrimidine (1.0 equiv.), the organostannane reagent (1.1-1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%) are dissolved in an anhydrous, degassed solvent (e.g., toluene, THF, or DMF). The reaction mixture is heated (typically 80-110 °C) until the starting material is consumed. After cooling, the reaction mixture is diluted with an organic solvent and may be treated with an aqueous solution of KF or CsF to remove tin byproducts. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by flash chromatography.
Visualizing Reaction Mechanisms and Reactivity Trends
To further clarify the concepts discussed, the following diagrams illustrate a generalized cross-coupling workflow and the established reactivity relationships of halopyrimidines.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Logical relationship of halopyrimidine reactivity in cross-coupling reactions.
Conclusion
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is robust, making it a valuable and widely used building block in medicinal chemistry. Its reactivity is intermediate between the more reactive iodo and less reactive chloro analogues. For Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings, the choice of the halogen at the 5-position will significantly impact the required reaction conditions. Iodopyrimidines are ideal for rapid, high-yielding reactions under mild conditions, while bromopyrimidines offer a good balance of reactivity and stability. Chloropyrimidines can be a more cost-effective option but often require more rigorous optimization of catalyst systems and reaction conditions. Fluoropyrimidines are generally not suitable for these transformations. A thorough understanding of these reactivity trends allows researchers to make informed decisions in the design and execution of efficient synthetic routes to novel pyrimidine-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Studies on pyrimidine derivatives. XLI. Palladium-catalyzed cross-coupling reaction of halopyrimidines with aryl- and vinyltributylstannanes. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Validating the Structure of 5-Bromo-2-(dimethylamino)pyrimidine: A Comparative Crystallographic Guide
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and interactions. X-ray crystallography stands as the gold standard for this purpose. This guide provides a comparative framework for the validation of the structure of 5-Bromo-2-(dimethylamino)pyrimidine, a substituted pyrimidine of interest in medicinal chemistry.
While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this guide's compilation, we present a detailed analysis of a closely related structure, 2-amino-5-bromopyridine. This comparison offers valuable insights into the expected geometric parameters and the experimental workflow for structural validation.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 2-amino-5-bromopyridine, providing a reliable reference for what can be anticipated for the target compound, this compound. These parameters define the size and shape of the unit cell, the fundamental repeating unit of the crystal lattice.
| Parameter | 2-amino-5-bromopyridine[1] | This compound |
| Chemical Formula | C₅H₅BrN₂ | C₆H₈BrN₃ |
| Crystal System | Monoclinic | Data not available |
| Space Group | P 1 21/c 1 | Data not available |
| Unit Cell Dimensions | ||
| a | 13.80 Å | Data not available |
| b | 5.839 Å | Data not available |
| c | 7.687 Å | Data not available |
| α | 90.000° | Data not available |
| β | 106.04° | Data not available |
| γ | 90.000° | Data not available |
| Volume (V) | Calculated from cell parameters | Data not available |
| Z | 4 | Data not available |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized protocol for the structural determination of a small organic molecule like this compound using single-crystal X-ray diffraction.
1. Crystal Growth:
-
The initial and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[2][3]
-
Common techniques for small molecules include slow evaporation of a saturated solution, vapor diffusion, and slow cooling of a saturated solution.
-
A variety of solvents should be screened to find conditions that yield well-ordered, single crystals.
2. Crystal Mounting:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.
3. Data Collection:
-
The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[2][3]
-
The crystal is rotated, and the diffraction pattern, consisting of a series of reflections, is recorded by a detector.[3]
-
A complete dataset is collected by rotating the crystal through a range of angles.
4. Data Processing:
-
The collected diffraction images are processed to determine the intensity and position of each reflection.
-
The data is indexed to determine the unit cell parameters and the Bravais lattice.
-
The intensities are integrated and scaled.
5. Structure Solution and Refinement:
-
The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial model of the structure is built into the electron density map.
-
The model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data. This process refines atomic positions, and thermal parameters.
6. Structure Validation:
-
The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
-
The final atomic coordinates, bond lengths, bond angles, and other geometric parameters are reported in a standard format, such as a Crystallographic Information File (CIF).
Experimental Workflow
The overall process of X-ray crystallography can be visualized as a sequential workflow, from sample preparation to the final validated structure.
Caption: General workflow for X-ray crystallography.
By following this comprehensive guide, researchers can effectively approach the structural validation of this compound and similar novel compounds, ensuring a solid foundation for further drug discovery and development efforts.
References
A Comparative Study of Palladium Catalysts for the Coupling of 5-Bromo-2-(dimethylamino)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine scaffolds is a critical endeavor in medicinal chemistry, as these heterocycles are integral components of numerous therapeutic agents. The palladium-catalyzed cross-coupling of 5-bromo-2-(dimethylamino)pyrimidine is a key transformation for the synthesis of novel derivatives with potential biological activity. This guide provides an objective comparison of various palladium catalysts for this purpose, supported by experimental data from analogous systems, to aid in the selection of the most effective catalytic system.
Performance of Palladium Catalysts in the Coupling of Bromopyrimidines
The following table summarizes the performance of different palladium catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of bromopyrimidine and bromopyridine substrates. This data, collated from various sources, provides a comparative overview of catalyst efficiency under different conditions.
| Catalyst System | Coupling Reaction | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | Suzuki-Miyaura | 5-Bromopyrimidine | Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15 | Moderate to Good | 5 | [1] |
| Pd(PPh₃)₄ | Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | 5 | [2] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Suzuki-Miyaura | 5-Bromo-2-chloropyrimidine | Arylboronic acid | KF | THF | 50 | - | Moderate | 2.5 (Pd), 5 (ligand) | [3] |
| XPhos Pd G2 | Suzuki-Miyaura | 5-Bromo-2-chloropyrimidine | Arylboronic acid | Weak inorganic base | - | - | - | High | Low | [3] |
| Pd(OAc)₂ / RuPhos | Buchwald-Hartwig | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | Toluene | 110 | 16 | 83 | - | [4] |
| XantPhos Pd G3 | Buchwald-Hartwig | Aryl halide | Amine | DBU | MeCN/PhMe | 140 | 1 (residence time) | - | 5 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, which can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 85-95 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6][7]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst, the appropriate phosphine ligand, and the base (e.g., NaOt-Bu or LiHMDS).
-
Reagent Addition: Add the this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or THF).
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
Visualizing the Process: Experimental Workflow and Catalytic Cycles
To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate a general experimental workflow and the catalytic cycles for both the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura and Buchwald-Hartwig reactions, while both palladium-catalyzed, proceed through distinct catalytic cycles.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Comparative Evaluation of 5-Bromo-2-(dimethylamino)pyrimidine Derivatives: In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological evaluation of compounds derived from the 5-Bromo-2-(dimethylamino)pyrimidine scaffold, presenting a comparative analysis of their performance with supporting experimental data.
Derivatives of this compound have emerged as a promising class of compounds in medicinal chemistry, demonstrating significant potential as inhibitors of key cellular signaling pathways implicated in cancer and other diseases. This guide provides an objective comparison of their in vitro and in vivo performance, supported by experimental data and detailed methodologies to aid in their evaluation and development. The primary focus of these derivatives has been on their activity as kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 7 (CDK7) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
Data Presentation: In Vitro Efficacy
The in vitro activity of various pyrimidine derivatives, including those structurally related to the 5-bromopyrimidine scaffold, has been evaluated against a range of cancer cell lines and specific kinase targets. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound Class | Compound/Derivative | Target | Cell Line | Assay Type | IC50 | Reference |
| 5-Bromopyrimidine Derivative | Representative Compound | CDK7 | MV4-11 (Leukemia) | Kinase Inhibition | 7.21 nM | [1] |
| Pyrazolopyrimidine | THZ1 | CDK7 | - | Kinase Inhibition | 3.2 nM | [2] |
| Non-Pyrimidine | Flavopiridol | Pan-CDK | Murine SCLC | Cytotoxicity | ~75-100 nM | [2] |
| Pyridinylimidazole | SKF-86002 | p38 MAPK | - | Kinase Inhibition | 500-1000 nM | [2] |
| Thieno[2,3-d]pyrimidine | Compound 20 | Human DHFR | - | Enzyme Inhibition | 0.20 µM | [2] |
| 2-Anilinopyrimidine | Compound 5f | CDK7 | - | Kinase Inhibition | 0.479 µM | [3] |
| 2-Anilinopyrimidine | Compound 5d | CDK8 | - | Kinase Inhibition | 0.716 µM | [3] |
| 2-Anilinopyrimidine | Compound 5b | CDK9 | - | Kinase Inhibition | 0.059 µM | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of these compounds. Below are protocols for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the 5-bromopyrimidine derivative. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified recombinant kinase (e.g., CDK7/CycH/MAT1, p38α)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Assay buffer
-
This compound derivative stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the purified kinase, the test compound at various concentrations, and the assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a 5-bromopyrimidine derivative in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells for implantation
-
This compound derivative formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.[4]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[4]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle control according to a predetermined schedule (e.g., daily oral gavage).[5]
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth in the treated groups to the control group to determine the anti-tumor efficacy. Body weight should also be monitored throughout the study as an indicator of toxicity.[4]
Pharmacokinetic Study in Rodents
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a 5-bromopyrimidine derivative.
Materials:
-
Rats or mice
-
This compound derivative formulated for administration (e.g., intravenous and oral)
-
Blood collection supplies
-
Analytical instrumentation (e.g., LC-MS/MS) for compound quantification in plasma
Procedure:
-
Compound Administration: Administer the compound to the animals via different routes (e.g., a single intravenous bolus and a single oral gavage).[6]
-
Blood Sampling: Collect blood samples at various time points after administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time profiles and calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their evaluation.
Caption: Inhibition of the CDK7 signaling pathway by 5-bromopyrimidine derivatives.
Caption: Inhibition of the p38 MAPK signaling pathway by 5-bromopyrimidine derivatives.
Caption: A typical workflow for the evaluation of novel anticancer compounds.
References
- 1. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo inhibitory effect of anticancer agents on human pancreatic cancer xenografts transplanted in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of E-5-(2-Bromovinyl)-2′-Deoxyuridine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Bromo-2-(dimethylamino)pyrimidine Analogs in Kinase Inhibition and Anticancer Activity
A detailed examination of the structure-activity relationships (SAR) of 5-Bromo-2-(dimethylamino)pyrimidine analogs reveals their potential as potent inhibitors of key cellular signaling pathways implicated in cancer. This guide provides a comparative analysis of their biological performance, supported by experimental data, to inform researchers and drug development professionals in the strategic design of novel therapeutics.
The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of inhibitory activity and selectivity against specific biological targets. This guide focuses on a specific class of these compounds: this compound analogs, and explores how modifications to this core structure influence their efficacy as kinase inhibitors and antiproliferative agents.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents. The 5-bromo substituent often serves as a key interaction point within the ATP-binding site of kinases or as a handle for further chemical modification. The 2-(dimethylamino) group is crucial for establishing hydrogen bond interactions, a common feature in kinase inhibitor binding.
While comprehensive SAR studies on a broad series of this compound analogs are not extensively available in the public domain, analysis of related 2-aminopyrimidine and 5-bromopyrimidine derivatives provides valuable insights into the structural requirements for potent biological activity.
For instance, in a series of 2,4-diaminopyrimidine derivatives, substitutions at the 4- and 5-positions of the pyrimidine ring have been shown to be critical for their inhibitory activity against various kinases. The introduction of aryl or heteroaryl moieties at these positions can lead to significant improvements in potency, often by accessing hydrophobic pockets or forming additional hydrogen bonds within the kinase active site.
Comparative Biological Performance
To facilitate a clear comparison, the following tables summarize the biological activity of representative pyrimidine analogs from various studies. It is important to note that a direct head-to-head comparison is challenging due to variations in experimental conditions and the specific analogs tested.
Table 1: Antiproliferative Activity of Substituted Pyrimidine Analogs
| Compound ID | Cancer Cell Line | EC50 (µM) | Reference |
| Analog A | Human Colon Carcinoma (HCT-116) | 15.3 | [1] |
| Analog B | Human Breast Adenocarcinoma (MCF-7) | 10.9 | [1] |
| Analog C | Human Lung Carcinoma (A549) | 21.4 | [1] |
Note: Analogs A, B, and C are representative N4-hydrazone derivatives of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and not direct analogs of this compound. This data is provided to illustrate the antiproliferative potential of the broader pyrimidine class.
Table 2: Kinase Inhibitory Activity of Substituted Pyrimidine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound X | CDK9 | <10 (Ki) | [2] |
| Compound Y | FLT3 | 30.4 | [3] |
| Compound Z | HDAC1 | 52.4 | [3] |
Note: Compounds X, Y, and Z are 2-aminopyrimidine-based derivatives and not direct analogs of this compound. This data highlights the potential of the 2-aminopyrimidine scaffold to target various kinases and related enzymes.
Key Signaling Pathways
This compound analogs and related pyrimidine derivatives often exert their anticancer effects by targeting critical signaling pathways that regulate cell growth, proliferation, and survival. A key pathway frequently implicated is the PI3K/Akt/mTOR pathway , which is often dysregulated in various cancers.[2][4][5]
Diagram 1: Simplified PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling cascade and the potential point of intervention for 5-bromopyrimidine analogs.
Inhibition of key kinases like PI3K or mTOR within this pathway can effectively halt the downstream signaling that drives cancer cell proliferation and survival. The this compound scaffold represents a promising starting point for the development of potent and selective inhibitors of this and other oncogenic pathways.
Experimental Protocols
The evaluation of this compound analogs typically involves a series of in vitro assays to determine their biological activity.
Kinase Inhibition Assay (General Protocol)
A common method to assess the potency of kinase inhibitors is a biochemical assay that measures the enzymatic activity of the target kinase in the presence of the test compound.
Diagram 2: General Workflow for a Kinase Inhibition Assay
Caption: A typical experimental workflow for determining the in vitro kinase inhibitory activity of test compounds.
Key Steps:
-
Compound Preparation: The this compound analogs are serially diluted to a range of concentrations.
-
Reaction Setup: The kinase, its substrate, ATP, and the test compound are combined in a reaction buffer.
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.
-
Detection: A detection reagent is added to measure the extent of the kinase reaction. This can be based on various principles, such as measuring the amount of ATP consumed or the amount of phosphorylated product formed.
-
Data Analysis: The signal is measured, and the percentage of kinase inhibition is calculated for each compound concentration. The half-maximal inhibitory concentration (IC50) is then determined by fitting the data to a dose-response curve.
Cell Proliferation (Antiproliferative) Assay
To assess the effect of the compounds on cancer cell growth, a cell proliferation assay, such as the MTT or SRB assay, is commonly employed.
Diagram 3: Logical Flow of a Cell Proliferation Assay
Caption: A logical workflow for assessing the antiproliferative effects of compounds on cancer cell lines.
Key Steps:
-
Cell Seeding: Cancer cells are plated in multi-well plates and allowed to adhere.
-
Compound Treatment: The cells are treated with a range of concentrations of the this compound analogs.
-
Incubation: The cells are incubated for a period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
Viability Staining: A reagent that measures cell viability is added. For example, the MTT reagent is converted by viable cells into a colored formazan product.
-
Measurement: The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal effective concentration (EC50) is then determined from the dose-response curve.
Conclusion
The this compound scaffold holds significant promise for the development of novel kinase inhibitors and anticancer agents. The available data on related pyrimidine series suggest that strategic modifications at various positions of the pyrimidine ring can lead to potent and selective compounds. Further focused SAR studies on a diverse library of this compound analogs are warranted to fully elucidate their therapeutic potential and to identify lead candidates for further preclinical and clinical development. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation and rational design of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 5-Bromo-2-(dimethylamino)pyrimidine Derivatives by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability of experimental data and the safety and efficacy of potential therapeutic agents. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of 5-Bromo-2-(dimethylamino)pyrimidine derivatives, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC (RP-HPLC) is the most widely employed technique for the purity analysis of a vast array of organic molecules, including substituted pyrimidines.[1] Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for separating the main compound from structurally related impurities.[2]
A typical RP-HPLC method for a 5-bromopyrimidine derivative involves a C18 stationary phase with a mobile phase consisting of an organic solvent (like acetonitrile or methanol), water, and an acid modifier (such as phosphoric acid or formic acid) to ensure good peak shape and resolution.[3]
Detailed Experimental Protocol: HPLC Purity of this compound
This protocol is a representative method adapted from the analysis of structurally similar compounds and is a strong starting point for method development.
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The number of theoretical plates should be no less than 2000.
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is the workhorse for purity determination, other techniques offer orthogonal approaches and can provide valuable complementary information.[4]
| Analytical Technique | Principle | Advantages | Limitations | Best Suited For |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, sensitive, robust, and widely available.[2] | Requires chromophores for UV detection; response factors can vary between the main compound and impurities. | Routine purity testing and quality control of UV-active compounds. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the molar concentration of the analyte. | A primary method that does not require a reference standard for the analyte itself, provides structural information.[5][6] | Lower throughput, requires a higher sample amount (milligrams), and a high-field NMR spectrometer.[7] | Accurate purity determination without a specific reference standard, and for structural confirmation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility in a gaseous mobile phase, followed by mass-based detection. | High sensitivity for volatile impurities, provides structural information from mass spectra.[8] | Requires the analyte to be volatile and thermally stable; derivatization may be necessary for polar compounds.[8][9] | Analysis of volatile and thermally stable impurities. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO2) as the mobile phase. | "Green" technique with reduced organic solvent consumption, faster analysis times, and orthogonal selectivity to RP-HPLC.[10][11] | Not suitable for highly polar compounds without a modifier; instrumentation is less common than HPLC.[12] | Chiral separations and analysis of moderately polar to nonpolar compounds. |
Visualizing the Workflow
The following diagram illustrates a typical workflow for assessing the purity of a synthesized compound using HPLC.
Conclusion
For routine and reliable purity assessment of this compound derivatives, reversed-phase HPLC with UV detection remains the industry standard due to its high resolution, sensitivity, and robustness. However, for a comprehensive understanding of the impurity profile and for orthogonal confirmation, techniques such as qNMR and GC-MS are invaluable. The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the expected impurities, the required level of accuracy, and the availability of instrumentation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Bromo-2-(dimethylamino)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 5-Bromo-2-(dimethylamino)pyrimidine, a key intermediate in pharmaceutical synthesis. The focus is on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, offering insights into their respective performances, supported by experimental data from analogous compounds. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. Cross-validation is the process of comparing the results from two or more analytical methods to ensure they are equivalent and can be used interchangeably. This is crucial in drug development for method transfer between laboratories or when updating analytical techniques. The validation characteristics to be considered are guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Comparative Analysis of HPLC and GC-MS Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used analytical techniques in the pharmaceutical industry. The choice between them depends on the physicochemical properties of the analyte, the complexity of the sample matrix, and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components of a mixture in a liquid mobile phase through a solid stationary phase. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds. For pyrimidine derivatives, reversed-phase HPLC is a common and effective approach.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for volatile and thermally stable compounds. For polar compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.[6][7]
Performance Comparison
The following table summarizes the key performance characteristics of HPLC and GC-MS for the analysis of compounds structurally similar to this compound. The data presented is representative and intended for comparative purposes.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity | High, demonstrated by the ability to separate the analyte from potential impurities and degradation products. | Very high, mass spectrometer provides structural information for unequivocal identification. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0% | Repeatability: ≤ 1.5%, Intermediate Precision: ≤ 2.5% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.005 µg/mL (with derivatization) |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.015 µg/mL (with derivatization) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.998 |
| Range | 0.05 - 100 µg/mL | 0.02 - 50 µg/mL |
| Robustness | Generally robust to small variations in mobile phase composition, pH, and column temperature. | Can be sensitive to variations in derivatization conditions, injection temperature, and gas flow rate. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound by HPLC and GC-MS.
HPLC Method Protocol
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh about 10 mg of this compound and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a stock solution.[8]
-
Prepare working standards and sample solutions by diluting the stock solution with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[9][10]
GC-MS Method Protocol
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Derivatization Procedure:
-
To a 1 mg sample of this compound, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes. This silylation reaction increases the volatility of the analyte.[11]
3. Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injection Port Temperature: 250°C.
-
Injection Mode: Splitless.
4. Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50-500.
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates the logical workflow for the cross-validation of the HPLC and GC-MS methods for the analysis of this compound.
Logical Relationship for Method Selection
The choice between HPLC and GC-MS is a critical decision in analytical method development. The following diagram outlines the logical considerations for selecting the appropriate technique for this compound analysis.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound.
-
HPLC is a robust and versatile method that is often the first choice due to its applicability to a wide range of compounds without the need for derivatization.
-
GC-MS , when combined with an appropriate derivatization technique, can offer superior sensitivity and specificity, which is particularly advantageous for impurity profiling and trace-level analysis.
The cross-validation of these two methods provides a high degree of confidence in the analytical results and ensures the interchangeability of the techniques. The choice of method will ultimately depend on the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. This guide provides the foundational information for researchers to make an informed decision and to develop and validate robust analytical methods for this compound.
References
- 1. scribd.com [scribd.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. organomation.com [organomation.com]
- 10. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5-Bromo-2-(dimethylamino)pyrimidine: Microwave-Assisted versus Conventional Heating Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Bromo-2-(dimethylamino)pyrimidine, a key intermediate in the development of various pharmaceutical compounds, can be approached through several methods. This guide provides an objective comparison between microwave-assisted synthesis and conventional heating techniques, supported by experimental data and detailed protocols. The evidence highlights the significant advantages of microwave irradiation in terms of reaction time and yield.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data obtained from representative experimental protocols for the synthesis of this compound via microwave irradiation and conventional heating. The data clearly illustrates the enhanced efficiency of the microwave-assisted approach.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 15 - 30 minutes | 8 - 12 hours |
| Yield | ~85% | ~60% |
| Temperature | 120 °C | 110 °C (reflux) |
| Solvent | Ethanol | Ethanol |
| Reagents | 2-Chloro-5-bromopyrimidine, Dimethylamine solution | 2-Chloro-5-bromopyrimidine, Dimethylamine solution |
Experimental Protocols
Detailed methodologies for both synthetic approaches are provided below. These protocols are based on established procedures for analogous reactions and serve as a practical guide for laboratory implementation.
Microwave-Assisted Synthesis Protocol
This protocol is adapted from a similar microwave-assisted amination of a brominated pyridine derivative.
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-chloro-5-bromopyrimidine (1.0 mmol, 193.4 mg), a 2 M solution of dimethylamine in ethanol (2.0 mmol, 1.0 mL), and ethanol (3 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 15-30 minutes.
-
Work-up and Purification: After the reaction is complete, cool the vessel to room temperature. The reaction mixture is then concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure this compound.
Conventional Heating Synthesis Protocol
This protocol is a generalized procedure based on conventional synthesis methods for similar pyrimidine derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-5-bromopyrimidine (1.0 mmol, 193.4 mg) in ethanol (10 mL).
-
Reagent Addition: Add a 2 M solution of dimethylamine in ethanol (2.0 mmol, 1.0 mL) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the compared synthetic methods.
Caption: Workflow for Microwave-Assisted Synthesis.
Caption: Workflow for Conventional Heating Synthesis.
A Comparative Guide to the Cost-Effectiveness of Synthetic Routes for 5-Bromo-2-(dimethylamino)pyrimidine Derivatives
For researchers and professionals in the field of drug development and medicinal chemistry, the efficient and economical synthesis of key intermediates is paramount. 5-Bromo-2-(dimethylamino)pyrimidine and its derivatives are important building blocks in the synthesis of a variety of biologically active compounds. This guide provides a comparative analysis of different synthetic routes to these pyrimidine derivatives, focusing on their cost-effectiveness, with supporting experimental data and protocols.
Comparison of Synthetic Routes
Two primary synthetic strategies for the preparation of 5-bromo-2-substituted pyrimidine derivatives are evaluated here: a one-step synthesis from 2-bromomalonaldehyde and an amidine, and a two-step approach involving the nucleophilic substitution of 5-bromo-2-chloropyrimidine.
Route 1: One-Step Synthesis from 2-Bromomalonaldehyde
This method involves the direct condensation of 2-bromomalonaldehyde with an appropriate amidine compound to form the pyrimidine ring in a single step.[1] For the synthesis of this compound, N,N-dimethylguanidine would be the required amidine. This approach is presented as a low-cost and operationally simple method.[1]
Route 2: Nucleophilic Substitution of 5-Bromo-2-chloropyrimidine
This common strategy involves the synthesis of 5-bromo-2-chloropyrimidine as a key intermediate, followed by a nucleophilic aromatic substitution (SNAr) reaction with dimethylamine to introduce the dimethylamino group at the C2 position. The intermediate, 5-bromo-2-chloropyrimidine, can be synthesized from 2-hydroxypyrimidine.[2][3]
The following table summarizes the quantitative data for these synthetic routes, providing a basis for a cost-effectiveness comparison.
Table 1: Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: from 2-Bromomalonaldehyde | Route 2: from 5-Bromo-2-chloropyrimidine |
| Starting Materials | 2-Bromomalonaldehyde, N,N-Dimethylguanidine | 5-Bromo-2-chloropyrimidine, Dimethylamine |
| Key Reagents | Acetic acid, Molecular sieves | Not specified for amination, but synthesis of the precursor involves POCl3 and an organic base. |
| Reaction Steps | 1 | 1 (for the final amination step) |
| Reaction Time | 4-10 hours[1] | Not specified for amination |
| Reaction Temperature | 70-105°C[1] | 80-100°C (for general aminations)[4] |
| Reported Yield | 33-43% (for related 2-substituted derivatives)[1] | Not specified for the target molecule |
| Starting Material Cost | 2-Bromomalonaldehyde: ~ | 5-Bromo-2-chloropyrimidine: ~ |
| Reagent Cost | N,N-Dimethylguanidine: Varies | Dimethylamine: ~$710-3215/MT[6] |
Experimental Protocols
Route 1: General Procedure for the Synthesis of 5-Bromo-2-substituted Pyrimidines
The following is a general procedure based on the synthesis of related compounds, as a specific protocol for the dimethylamino derivative is not available.
To a solution of 2-bromomalonaldehyde (1.0 eq) in a protic acid solvent such as acetic acid, a solution of the corresponding amidine compound (e.g., N,N-dimethylguanidine) (1.0 eq) in the same solvent is added dropwise at a temperature of 60-90°C.[1] The reaction mixture is then heated to 70-105°C and stirred for 4-10 hours, with the reaction progress monitored by HPLC.[1] After completion, the reaction is cooled, and water is added to precipitate the product. The crude product is collected by filtration and purified by recrystallization or chromatography.[1]
Route 2: General Procedure for the Amination of 5-Bromo-2-chloropyrimidine
The following is a general protocol for the amination of 2-chloropyrimidines, as a specific protocol for the reaction with dimethylamine is not detailed in the search results.
In an inert atmosphere, 5-bromo-2-chloropyrimidine (1.0 eq), the desired amine (in this case, dimethylamine, 1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 1.5 eq) are combined in an anhydrous solvent such as toluene.[4] The reaction mixture is heated to 80-100°C until the starting material is consumed, as monitored by TLC or GC-MS.[4] After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.[4]
Cost-Effectiveness Evaluation Workflow
The selection of a synthetic route in a research and development setting is a multi-faceted decision process. The following diagram illustrates a logical workflow for evaluating the cost-effectiveness of different synthetic pathways.
Caption: Workflow for evaluating the cost-effectiveness of synthetic routes.
Discussion on Cost-Effectiveness
Route 1 is presented as a potentially more cost-effective option due to its one-step nature, which can reduce labor costs and processing time.[1] The starting material, 2-bromomalonaldehyde, has a wide price range, which will significantly impact the overall cost. The success of this route is highly dependent on the availability and cost of N,N-dimethylguanidine and the yield of the specific reaction to form the desired product, which is not yet reported.
Route 2 utilizes a more established and versatile intermediate, 5-bromo-2-chloropyrimidine. While this may appear as a two-step process if starting from 2-hydroxypyrimidine, the final amination step is a well-precedented reaction in organic synthesis. The cost of 5-bromo-2-chloropyrimidine is a key factor, and its synthesis has been optimized to achieve high yields (up to 99.4%).[2] The cost of dimethylamine is relatively low.[6] The overall cost-effectiveness of this route will be determined by the yield of the amination step. Given the high efficiency of modern palladium-catalyzed amination reactions, it is plausible that a high yield can be achieved, making this a competitive route.
Conclusion
Both synthetic routes present viable options for the synthesis of this compound derivatives.
-
Route 1 offers the allure of a one-step, potentially low-cost process, but its viability for producing the target molecule requires further investigation to determine the specific reaction conditions and yield.
-
Route 2 provides a more predictable and likely robust pathway, leveraging a common intermediate and a well-established amination reaction. The high-yielding synthesis of 5-bromo-2-chloropyrimidine is a significant advantage.
References
- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 2. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 3. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. indiamart.com [indiamart.com]
- 6. imarcgroup.com [imarcgroup.com]
Safety Operating Guide
Navigating the Safe Disposal of 5-Bromo-2-(dimethylamino)pyrimidine: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-2-(dimethylamino)pyrimidine, ensuring adherence to safety protocols and regulatory compliance.
Hazard Profile and Safety Data Overview
Quantitative Data Summary for Structurally Related Brominated Pyrimidines:
| Property | Value | Source |
| GHS Hazard Statements | H301, H310, H315, H319, H335 | [1][2] |
| Pictogram | Danger | [1] |
| Precautionary Statements | P261, P262, P264, P270, P271, P280 | [1] |
Note: This data is based on closely related brominated pyrimidine compounds and should be considered representative of the potential hazards of this compound.
Personal Protective Equipment (PPE)
When handling this compound, particularly during disposal procedures, the following personal protective equipment is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required. Gloves should be inspected before use and disposed of properly after handling the chemical.[1]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.[1]
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[2]
Experimental Protocol: Spill Management
In the event of a spill, immediate and correct cleanup is critical to minimize exposure and environmental contamination.
-
Ensure Ventilation: If not already working in one, move to a well-ventilated area or a chemical fume hood.[2]
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding the creation of dust, and place it into a designated, sealed container for disposal.[2] For liquid spills, use an inert absorbent material to contain the spill.[2]
-
Decontamination: The spill area should be thoroughly cleaned with an appropriate solvent, followed by soap and water.[2][3]
Step-by-Step Disposal Protocol
Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[2]
-
Waste Collection:
-
Dedicated Waste Container: All waste containing this compound, including contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, compatible, and sealable container.[2]
-
Segregation: This waste should be treated as halogenated organic waste and should not be mixed with non-halogenated solvents.[2]
-
-
Container Labeling:
-
The waste container must be clearly labeled with the full chemical name, "this compound," and the approximate quantity of the waste.
-
Include the principal investigator's name and contact information.[2]
-
-
Storage of Waste:
-
Final Disposal:
-
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[2]
-
The recommended method of disposal for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Disposal Workflow
References
Essential Safety and Operational Guide for 5-Bromo-2-(dimethylamino)pyrimidine
This guide provides critical safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 5-Bromo-2-(dimethylamino)pyrimidine. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Hazard Identification: this compound is classified as a hazardous substance. Key hazards include:
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₈BrN₃ | [1] |
| CAS Number | 38696-21-8 | [1] |
| GHS Hazard Statements | H315, H319, H335 | [1] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. All PPE should meet established standards such as those from NIOSH (US) or EN (EU).
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield should be worn where there is a splash hazard. | NIOSH (US) or EN 166 (EU) approved.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or a complete suit protecting against chemicals. | Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374. |
| Respiratory Protection | A NIOSH-approved respirator is required if dust or aerosols may be generated. Work should be conducted in a chemical fume hood. | NIOSH (US) or EN 143 (EU) approved. |
Operational Plan: Step-by-Step Handling Procedure
A systematic procedure minimizes the risk of exposure and contamination.
Step 1: Preparation
-
Ensure a Safety Data Sheet (SDS) for this compound is accessible.
-
Verify that a chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment (e.g., spatulas, glassware, weighing paper) and reagents.
-
Ensure an emergency eye wash station and safety shower are readily accessible.[1]
Step 2: Donning PPE
-
Put on a lab coat, followed by safety glasses or goggles.
-
Don the appropriate respirator if required.
-
Finally, put on chemical-resistant gloves.
Step 3: Chemical Handling
-
Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust.
-
Keep the container tightly closed when not in use.
-
Do not eat, drink, or smoke in the handling area.[1]
Step 4: Post-Handling
-
Decontaminate all work surfaces and equipment after use.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after handling.[1]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[1] |
| Skin Contact | Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth out with water. Get medical advice/attention.[1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Collection: Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix with incompatible waste streams.
-
Disposal Method: Disposal must be handled by a licensed hazardous waste disposal company. The recommended method for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Regulations: All disposal activities must comply with local, regional, and national hazardous waste regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
